molecular formula C10H13ClN2O2 B1280687 tert-Butyl (2-chloropyridin-3-yl)carbamate CAS No. 209798-48-1

tert-Butyl (2-chloropyridin-3-yl)carbamate

Cat. No.: B1280687
CAS No.: 209798-48-1
M. Wt: 228.67 g/mol
InChI Key: VUHVCMJKJLGRJX-UHFFFAOYSA-N
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Description

Tert-Butyl (2-chloropyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(2-chloropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHVCMJKJLGRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474823
Record name tert-Butyl (2-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209798-48-1
Record name tert-Butyl (2-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (2-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl (2-chloropyridin-3-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocol for its preparation, along with a thorough analysis of its structural and spectroscopic properties.

Synthesis

The synthesis of this compound is achieved through the Boc protection of 2-chloro-3-aminopyridine. This reaction utilizes a strong base to deprotonate the amino group, facilitating its subsequent reaction with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol

A detailed experimental procedure for the synthesis of this compound is outlined below, adapted from established literature.[1]

Materials:

  • 2-chloro-3-aminopyridine

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1 M solution in THF)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (2 M)

  • Isopropyl acetate

  • Water

  • Isopropanol (i-PrOH)

Procedure:

  • To a stirred solution of NaHMDS (1 M in THF, 700 mL, 700 mmol) at -10 °C under a nitrogen atmosphere, add a solution of 2-chloro-3-aminopyridine (40.9 g, 318 mmol) in THF (80 mL) over a period of 10 minutes.

  • Allow the reaction mixture to age for 10 minutes.

  • Add a solution of Boc₂O (72.9 g, 334 mmol) in THF (56 mL) over 10 minutes, ensuring the internal temperature is maintained below 8 °C.

  • After aging for 30 minutes, quench the reaction by adding 2 M HCl (600 mL) and isopropyl acetate (400 mL).

  • Separate the organic layer and wash it with water (200 mL).

  • Concentrate the organic layer in vacuo.

  • Purify the crude product by crystallization from isopropanol (250 mL) and water (300 mL).

  • This process yields this compound as an off-white solid.

Quantitative Data:

ParameterValueReference
Starting Material2-chloro-3-aminopyridine (40.9 g, 318 mmol)[1]
Yield58.9 g (81%)[1]
Purity>98% (by NMR)-
Melting Point84-85 °C[1]

Characterization

The structure and purity of the synthesized this compound were confirmed by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃).

¹H NMR Data: [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.49d8.01HPyridine H
8.02d4.41HPyridine H
7.21dd8.4, 4.81HPyridine H
7.01br s-1HNH
1.53s-9Ht-butyl

¹³C NMR Data: [1]

Chemical Shift (δ) ppmAssignment
152.1C=O (carbamate)
142.5Pyridine C
139.1Pyridine C
132.6Pyridine C
127.0Pyridine C
123.2Pyridine C
81.8C(CH₃)₃
28.2C(CH₃)₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight.

MS Data: [1]

Techniquem/zIon
Electrospray (ES)229[M + H]⁺
Infrared (IR) Spectroscopy

Predicted IR Data:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400N-HStretching
~2980C-H (t-butyl)Stretching
~1725C=O (carbamate)Stretching
~1580, ~1450C=C, C=N (pyridine)Stretching
~1250, ~1160C-O (carbamate)Stretching
~780C-ClStretching

Workflow and Relationships

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, analytically pure product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 2_chloro_3_aminopyridine 2-chloro-3-aminopyridine Reaction Reaction at -10°C to <8°C 2_chloro_3_aminopyridine->Reaction NaHMDS NaHMDS in THF NaHMDS->Reaction Boc2O Boc₂O in THF Boc2O->Reaction Quench Quench with 2M HCl Reaction->Quench Extraction Extraction with Isopropyl Acetate Quench->Extraction Concentration Concentration in vacuo Extraction->Concentration Crystallization Crystallization from i-PrOH/Water Concentration->Crystallization Isolation Isolation of Off-white Solid Crystallization->Isolation Final_Product This compound Isolation->Final_Product NMR ¹H and ¹³C NMR Spectroscopy MS Mass Spectrometry (ES-MS) IR Infrared Spectroscopy (Predicted) Final_Product->NMR Final_Product->MS Final_Product->IR

Caption: Experimental workflow for the synthesis and purification.

Logical_Relationship Start Starting Material: 2-chloro-3-aminopyridine Boc_Protection Boc Protection Reaction Start->Boc_Protection Crude_Product Crude Product Boc_Protection->Crude_Product Purification Purification by Crystallization Crude_Product->Purification Pure_Product Pure Product: This compound Purification->Pure_Product Characterization Structural Characterization Pure_Product->Characterization NMR NMR Characterization->NMR MS MS Characterization->MS IR IR Characterization->IR

Caption: Logical relationship of synthesis and characterization steps.

References

Technical Guide: Physicochemical Properties of tert-Butyl (2-chloropyridin-3-yl)carbamate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties of tert-butyl (2-chloropyridin-3-yl)carbamate and its positional isomers. Due to the limited availability of experimental data for this compound, this document focuses on the well-characterized isomers: tert-butyl (6-chloropyridin-3-yl)carbamate, tert-butyl (2-chloropyridin-4-yl)carbamate, and tert-butyl (6-chloropyridin-2-yl)carbamate. These compounds are of significant interest as intermediates in the synthesis of various pharmaceutical agents.

Physicochemical Data of Chloropyridin-3-yl)carbamate Isomers

The following table summarizes the key physicochemical properties of the aforementioned isomers. It is important to note that some of the presented data are predicted values derived from computational models.

Propertytert-Butyl (6-chloropyridin-3-yl)carbamatetert-Butyl (2-chloropyridin-4-yl)carbamatetert-Butyl (6-chloropyridin-2-yl)carbamate
CAS Number 171178-45-3[1]234108-73-7[2]159603-71-1[3][4][5][6]
Molecular Formula C₁₀H₁₃ClN₂O₂[1]C₁₀H₁₃ClN₂O₂[2]C₁₀H₁₃ClN₂O₂[4][5]
Molecular Weight 228.68 g/mol ~228.68 g/mol [2]228.68 g/mol [6]
Melting Point 127-129 °CNot available87.5-89 °C[6]
Boiling Point 283.7 °C at 760 mmHgNot available282.2 ± 25.0 °C (Predicted)[6]
pKa Not availableNot available11.89 ± 0.70 (Predicted)[6]
logP 2.4 (Computed)[1]3.1674 (Computed)[7]2.7 (Computed)[4]
Solubility Not availableSoluble in organic solvents like dichloromethane; limited solubility in water (0.113 mg/ml).[2]Not available
Appearance SolidTypically a solid crystalline form.[2]Solid

Experimental Protocols

The synthesis of this compound and its isomers typically involves the protection of the corresponding amino group of a chloropyridine derivative with a tert-butoxycarbonyl (Boc) group. A general and adaptable experimental protocol for this transformation is provided below.

General Protocol for the Synthesis of tert-Butyl (chloropyridin-yl)carbamate

This protocol describes the synthesis of a tert-butyl (chloropyridin-yl)carbamate from the corresponding chloropyridin-amine using di-tert-butyl dicarbonate (Boc₂O) as the protecting agent.

Materials:

  • 2-Chloro-3-aminopyridine (or its respective isomer)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate)

  • An appropriate solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chloropyridin-amine (1.0 equivalent) in the chosen solvent.

  • Addition of Base: Add the base (1.5-2.0 equivalents) to the solution and stir for a few minutes at room temperature.

  • Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.5 equivalents) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure tert-butyl (chloropyridin-yl)carbamate.

Synthetic Utility and Workflow

This compound and its isomers are valuable intermediates in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications. The Boc-protected amino group is stable under various reaction conditions but can be readily deprotected under acidic conditions, allowing for subsequent functionalization.

The following diagram illustrates a typical synthetic workflow involving the preparation of a tert-butyl (chloropyridin-yl)carbamate and its subsequent use in a hypothetical coupling reaction.

G cluster_synthesis Synthesis of this compound cluster_application Synthetic Application A 2-Chloro-3-aminopyridine C This compound A->C Base (e.g., TEA) Solvent (e.g., THF) B Di-tert-butyl dicarbonate (Boc)₂O B->C E Coupled Product C->E Coupling Reaction (e.g., Suzuki Coupling) D Coupling Partner (e.g., R-B(OH)₂) D->E F Deprotection E->F Acidic Conditions G Final Product F->G

Synthetic workflow of this compound.

References

Technical Guide: tert-Butyl (2-chloropyridin-3-yl)carbamate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the chemical compound tert-Butyl (2-chloropyridin-3-yl)carbamate. Extensive searches of chemical databases and scientific literature did not yield a specific CAS number or detailed experimental data for the this compound isomer. This suggests that this specific positional isomer may not be a commercially available or well-documented compound.

However, several other isomers of tert-butyl chloropyridinylcarbamate are well-characterized and utilized in organic synthesis and drug discovery. This guide provides a comprehensive overview of the available technical data for these closely related and synthetically relevant isomers:

  • tert-Butyl (2-chloropyridin-4-yl)carbamate

  • tert-Butyl (6-chloropyridin-2-yl)carbamate

  • tert-Butyl (6-chloropyridin-3-yl)carbamate

These compounds serve as important building blocks and intermediates in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine functionality on the chloropyridine scaffold, allowing for selective reactions at other positions of the molecule.

Chemical Structures and Identification

The structures of the three documented isomers are presented below, highlighting the different positions of the chlorine atom and the carbamate group on the pyridine ring.

Physicochemical and Identification Data

The following table summarizes the key identification and physical properties of the documented isomers.

Propertytert-Butyl (2-chloropyridin-4-yl)carbamatetert-Butyl (6-chloropyridin-2-yl)carbamatetert-Butyl (6-chloropyridin-3-yl)carbamate
CAS Number 138763-65-2159603-71-1[1]171178-45-3[2]
Molecular Formula C₁₀H₁₃ClN₂O₂C₁₀H₁₃ClN₂O₂[1]C₁₀H₁₃ClN₂O₂[2]
Molecular Weight 228.67 g/mol 228.68 g/mol [1]228.68 g/mol
Appearance Solid Crystalline Form-Solid
Melting Point -87.5-89 °C127-129 °C
Boiling Point -282.2±25.0 °C (Predicted)283.7 °C at 760 mmHg
Solubility Soluble in organic solvents like dichloromethane; limited solubility in water (0.113 mg/ml).--
Storage Temperature --4 °C

Synthesis and Experimental Protocols

The general and most common method for the synthesis of these compounds involves the protection of the amino group of the corresponding chloropyridinamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

General Experimental Protocol: Boc Protection of Aminopyridines

This protocol is a generalized procedure for the N-tert-butyloxycarbonylation of amines.

Materials:

  • Appropriate chloropyridinamine starting material

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., triethylamine, sodium hydroxide, or 4-dimethylaminopyridine (DMAP))

  • Solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or water)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the chloropyridinamine in the chosen solvent in a reaction flask.

  • Add the base to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure tert-butyl protected chloropyridinylcarbamate.

SynthesisWorkflow start Start: Chloropyridinamine dissolve Dissolve in Solvent + Base start->dissolve add_boc Add Boc₂O dissolve->add_boc react Stir at Room Temperature (Monitor by TLC) add_boc->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography/Recrystallization) concentrate->purify end_product End Product: tert-Butyl chloropyridinylcarbamate purify->end_product

Applications in Drug Development and Research

tert-Butyl chloropyridinylcarbamates are valuable intermediates in medicinal chemistry due to the versatile reactivity of the chloropyridine scaffold. They serve as building blocks for the synthesis of more complex bioactive molecules. The chlorine atom can be displaced through nucleophilic substitution reactions, and the pyridine ring can participate in various coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds, respectively.

The Boc-protected amine allows for these transformations to occur at other positions of the molecule without interference from the amino group. The Boc group can then be easily removed under acidic conditions to liberate the free amine for further functionalization. This strategic use of protection and deprotection is fundamental in the multi-step synthesis of many pharmaceutical agents.

For instance, related compounds are used in the synthesis of inhibitors for various kinases and other enzymes, which are important targets in cancer and inflammation research.

Safety and Handling

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) for the specific isomer.

Conclusion

References

A Technical Guide to the Solubility of tert-Butyl (2-chloropyridin-3-yl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of tert-butyl (2-chloropyridin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a predictive overview based on structural analysis and general principles of organic chemistry. Furthermore, it offers a detailed, generalized experimental protocol for determining the solubility of this compound, enabling researchers to generate precise data in their own laboratory settings.

Introduction

This compound is an organic compound that serves as a building block in the synthesis of more complex molecules, particularly in the field of drug discovery. Its physicochemical properties, especially its solubility in various organic solvents, are critical for its use in synthesis, purification, and formulation. Understanding its solubility allows for the optimization of reaction conditions, the development of effective purification strategies such as recrystallization, and the preparation of solutions for analysis or screening.

This guide provides an overview of the predicted solubility of this compound and a comprehensive, adaptable protocol for its experimental determination.

Predicted Solubility Profile

The general principle of "like dissolves like" suggests its solubility behavior. The presence of the Boc-protecting group and the chloropyridine ring suggests that the compound will exhibit good solubility in a range of common organic solvents. For an isomer, butyl (2-chloropyridin-4-yl)carbamate, it is noted to be soluble in organic solvents like dichloromethane, with limited water solubility[1].

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Halogenated Solvents Dichloromethane, ChloroformHighEffective at solvating a wide range of organic compounds, including those with moderate polarity.
Ethers Diethyl ether, THFModerate to HighTHF is a polar aprotic solvent capable of dissolving many organic compounds. Diethyl ether is less polar.
Esters Ethyl acetateModerateA moderately polar solvent commonly used in chromatography and extraction for similar compounds.
Ketones Acetone, MEKModeratePolar aprotic solvents that are good general solvents for many organic solids.
Alcohols Methanol, EthanolModerate to LowThe compound can likely hydrogen bond with the solvent, but the bulky non-polar groups may limit solubility.
Aromatic Hydrocarbons Toluene, XyleneLowThe polar functional groups will likely limit solubility in non-polar aromatic solvents.
Aliphatic Hydrocarbons Hexane, HeptaneVery LowThe compound's polarity is too high for significant solubility in non-polar aliphatic solvents.
Protic Polar Solvents WaterVery LowThe large non-polar surface area will likely result in poor aqueous solubility.

Note: This table is predictive and should be confirmed by experimental data.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an organic compound such as this compound. This method is based on the "shake-flask" method, which is a standard approach for measuring solubility[2].

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate, Methanol, Toluene, Hexane)

  • Analytical balance

  • Scintillation vials or small test tubes with screw caps[3][4][5]

  • Vortex mixer or shaker bath

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials. An excess is necessary to ensure a saturated solution is formed. b. To each vial, add a known volume (e.g., 2.0 mL) of a different organic solvent. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C). b. Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A newer method using Nuclear Magnetic Resonance (NMR) can provide faster results[2]. c. After the initial agitation, allow the vials to rest in the temperature-controlled environment for at least 24 hours to allow undissolved solids to settle.

  • Sample Collection and Preparation: a. Carefully draw a known volume of the clear supernatant from each vial using a pipette. Be cautious not to disturb the solid at the bottom. b. Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles. c. For analysis by HPLC, GC, or UV-Vis, dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: a. Prepare a series of standard solutions of known concentrations of this compound. b. Generate a calibration curve using the analytical instrument of choice by plotting the instrument response against the concentration of the standard solutions. c. Analyze the diluted samples from step 3c and determine their concentration using the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the qualitative and quantitative determination of solubility for a novel organic compound.

G start Start: Obtain Pure Compound select_solvents Select Range of Solvents (Polar to Non-Polar) start->select_solvents qual_sol Qualitative Solubility Test (Small Scale) quant_sol Quantitative Solubility Assay (Shake-Flask Method) qual_sol->quant_sol Inform solvent choice select_solvents->qual_sol prepare_sat Prepare Saturated Solutions (Excess Solute) quant_sol->prepare_sat equilibrate Equilibrate at Constant Temp (24-48h) prepare_sat->equilibrate sample Sample and Filter Supernatant equilibrate->sample analyze Analyze by HPLC/GC/NMR sample->analyze calculate Calculate Solubility (e.g., mg/mL) analyze->calculate end End: Solubility Data Obtained calculate->end

Caption: Workflow for solubility determination.

Conclusion

While specific quantitative data for the solubility of this compound is not widely published, this guide provides a robust framework for researchers. The predicted solubility profile offers a starting point for solvent selection, and the detailed experimental protocol provides a clear path to generating reliable, quantitative data. This information is invaluable for the effective use of this compound in research and development, particularly in the synthesis and purification stages of drug discovery.

References

Spectroscopic and Synthetic Profile of tert-Butyl (2-chloropyridin-3-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and synthetic methodology for the versatile chemical intermediate, tert-butyl (2-chloropyridin-3-yl)carbamate. This compound serves as a crucial building block in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its preparation and characterization.

Spectral Data Analysis

The structural integrity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following tables summarize the key spectral data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data of this compound [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.49d8.01HPyridine H-4
8.02d4.41HPyridine H-6
7.21dd8.4, 4.81HPyridine H-5
7.01br s-1HNH
1.53s-9Htert-butyl

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data of this compound [1]

Chemical Shift (δ) ppmAssignment
152.1C=O (carbamate)
142.5Pyridine C-2
139.1Pyridine C-6
132.6Pyridine C-4
127.0Pyridine C-3
123.2Pyridine C-5
81.8tert-butyl quaternary C
28.3tert-butyl CH₃

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of the compound.

Table 3: Mass Spectrometry Data for this compound

m/zIntensityAssignment
229.0744-[M+H]⁺

Method: Electrospray Ionization (ESI), High-Resolution Mass Spectrometry (HRMS)

Note: While a specific experimental mass spectrum was not found in the primary literature, the exact mass has been reported.

Experimental Protocols

The following section details the synthetic procedure for the preparation of this compound and the general methods for acquiring the spectral data.

Synthesis of this compound[1]

Materials:

  • 2-chloro-3-aminopyridine

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1 M solution in THF)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (2 M)

  • Isopropyl acetate

Procedure:

  • To a stirred solution of NaHMDS (1 M in THF, 700 mL, 700 mmol) at -10 °C under a nitrogen atmosphere, a solution of 2-chloro-3-aminopyridine (40.9 g, 318 mmol) in THF (80 mL) was added over 10 minutes.

  • The reaction mixture was aged for 10 minutes.

  • A solution of Boc₂O (72.9 g, 334 mmol) in THF (56 mL) was then added over 10 minutes, ensuring the internal temperature was maintained below 8 °C.

  • After aging for an additional 30 minutes, 2 M HCl (600 mL) and isopropyl acetate (400 mL) were added to the reaction mixture.

  • The layers were separated, and the organic layer was washed with saturated aqueous NaHCO₃ and brine.

  • The organic layer was then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product was purified by recrystallization from a mixture of heptane and isopropyl acetate to afford this compound as a white solid.

Spectral Data Acquisition
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source.

Logical Workflow

The following diagram illustrates the general workflow from starting materials to the fully characterized product.

Spectral Data Acquisition Workflow Start Starting Materials: 2-chloro-3-aminopyridine Boc₂O Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Product tert-Butyl (2-chloropyridin-3-yl)carbamate Purification->Product NMR NMR Analysis (¹H, ¹³C) Product->NMR MS MS Analysis (HRMS) Product->MS IR IR Analysis Product->IR Data Spectral Data Tables NMR->Data MS->Data IR->Data Report Technical Guide Data->Report

Caption: General workflow for the synthesis and spectral characterization.

References

In-Depth Technical Guide: Stability and Storage of tert-Butyl (2-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl (2-chloropyridin-3-yl)carbamate. Due to the limited availability of specific, in-depth stability studies on this compound in publicly accessible literature, this guide combines information from safety data sheets (SDS), general chemical principles regarding the stability of tert-butoxycarbonyl (Boc) protected amines and chloropyridines, and proposed methodologies for its stability assessment.

Summary of Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on information from various chemical suppliers.

ParameterRecommended ConditionRationale
Temperature 2-8°C or 4°CTo minimize the rate of potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)To prevent potential oxidation and reaction with atmospheric moisture.
Light Store in a light-resistant containerTo protect against potential photodegradation.
Container Tightly sealed containerTo prevent exposure to moisture and atmospheric contaminants.
Ventilation Store in a well-ventilated areaGeneral safety precaution for handling chemical reagents.
Incompatibilities Strong oxidizing agentsTo avoid vigorous and potentially hazardous reactions.

Chemical Stability Profile

The stability of this compound is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting group and the reactivity of the chloropyridine ring. While the product is generally stable under standard ambient conditions when stored correctly, it is susceptible to degradation under certain stress conditions.[1]

Hydrolytic Stability

The Boc group is known to be labile to acidic conditions.[2] Therefore, exposure to acidic environments is expected to cause hydrolysis, leading to the cleavage of the carbamate bond and the formation of 2-chloro-3-aminopyridine and tert-butanol, with the latter potentially dehydrating to isobutylene, and the release of carbon dioxide.[2] The compound is expected to be relatively stable in neutral and basic aqueous solutions at ambient temperature.

Thermal Stability

Elevated temperatures can lead to the thermal decomposition of this compound. The primary degradation pathway is likely the cleavage of the Boc group.[3] While specific data for this compound is unavailable, studies on other carbamates suggest that thermal degradation can occur at temperatures as low as 70°C, with the rate increasing significantly at higher temperatures.[4]

Photostability

Chloropyridine derivatives can be susceptible to photodegradation. While no specific photostability studies for this compound have been found, it is prudent to protect the compound from light to prevent potential degradation of the aromatic ring or cleavage of the carbamate bond.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways of this compound under acidic and thermal stress conditions.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis/Thermal Cleavage Products cluster_thermal Other Thermal Products A This compound B 2-Chloro-3-aminopyridine A->B Acidic Hydrolysis / High Temperature F Thermal Degradation Products A->F High Temperature E Carbon Dioxide B->E Decarboxylation C tert-Butanol D Isobutylene C->D Dehydration G Stability Study Experimental Workflow A Prepare Stock Solution of This compound B Forced Degradation Studies A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidative Degradation B->E F Thermal Degradation B->F G Photodegradation B->G H Sample Collection at Time Points C->H D->H E->H F->H G->H I Neutralization/Dilution H->I J Analysis by Stability-Indicating HPLC Method I->J K Data Analysis and Degradation Profile J->K L Identification of Degradants (e.g., by LC-MS) J->L

References

commercial availability and suppliers of tert-Butyl (2-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, physicochemical properties, and synthesis of tert-Butyl (2-chloropyridin-3-yl)carbamate. This compound is a valuable building block in medicinal chemistry and organic synthesis, notably utilized in the preparation of advanced pharmaceutical intermediates.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The table below summarizes a selection of vendors offering this compound. For the most current pricing and availability, please consult the suppliers directly.

SupplierLocationPurityQuantity
AK Scientific, Inc. Union City, CA, USANot specifiedInquire
Sigma-Aldrich St. Louis, MO, USANot specifiedInquire
BLDpharm Shanghai, ChinaNot specifiedInquire
Ambeed Arlington Heights, IL, USANot specifiedInquire
ChemicalBook GlobalNot specifiedInquire
Guidechem GlobalNot specifiedInquire
Chemsrc GlobalNot specifiedInquire

Physicochemical Properties

Key physicochemical data for this compound are presented below. It should be noted that experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature.

PropertyValueSource
CAS Number 209798-48-1N/A
Molecular Formula C₁₀H₁₃ClN₂O₂--INVALID-LINK--
Molecular Weight 228.68 g/mol --INVALID-LINK--
IUPAC Name tert-butyl N-(2-chloropyridin-3-yl)carbamateN/A
InChI InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14)--INVALID-LINK--
InChIKey VUHVCMJKJLGRJX-UHFFFAOYSA-N--INVALID-LINK--
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Boc-protection of 2-chloro-3-aminopyridine. A detailed experimental protocol is provided below.[1]

Experimental Protocol

Materials:

  • 2-chloro-3-aminopyridine

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1 M solution in THF)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) (2 M solution)

  • Isopropyl acetate

Procedure:

  • To a stirred solution of NaHMDS (1 M in THF, 700 mL, 700 mmol) at -10 °C under a nitrogen atmosphere, add a solution of 2-chloro-3-aminopyridine (40.9 g, 318 mmol) in THF (80 mL) over a period of 10 minutes.

  • After the addition is complete, allow the mixture to age for 10 minutes.

  • Subsequently, add a solution of Boc₂O (72.9 g, 334 mmol) in THF (56 mL) over 10 minutes, ensuring the internal temperature is maintained below 8 °C.

  • Age the reaction mixture for 30 minutes.

  • Quench the reaction by adding 2 M HCl (600 mL) followed by isopropyl acetate (400 mL).

  • Separate the organic layer, and wash the aqueous layer with isopropyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield this compound.

Synthetic Pathway

The following diagram illustrates the synthetic workflow for the preparation of this compound from 2-chloro-3-aminopyridine.

Synthesis_of_tert_Butyl_2_chloropyridin_3_yl_carbamate cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-chloro-3-aminopyridine 2-chloro-3-aminopyridine Conditions THF, -10°C to <8°C 2-chloro-3-aminopyridine->Conditions Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Conditions NaHMDS NaHMDS in THF NaHMDS->Conditions Target_Compound This compound Conditions->Target_Compound Boc Protection

Caption: Synthetic route for this compound.

References

tert-Butyl (2-chloropyridin-3-yl)carbamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and a representative synthetic approach for tert-butyl (2-chloropyridin-3-yl)carbamate, a key intermediate in organic synthesis and pharmaceutical research.

Core Molecular Data

The fundamental molecular properties of this compound and its isomers are summarized below. These compounds share the same molecular formula and weight.

PropertyValueCitation
Molecular Formula C₁₀H₁₃ClN₂O₂[1][2][3]
Molecular Weight 228.67 g/mol [1][2][3]
IUPAC Name tert-butyl N-(2-chloro-3-pyridinyl)carbamate

Synthetic Workflow

The synthesis of this compound typically involves the protection of the amino group of 2-chloro-3-aminopyridine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis for creating a stable carbamate linkage, which can be selectively removed under acidic conditions.

Below is a generalized workflow for this chemical transformation.

SynthesisWorkflow Reactant1 2-Chloro-3-aminopyridine Reaction Reaction Mixture Reactant1->Reaction Reactant2 Di-tert-butyl dicarbonate (Boc)₂O Reactant2->Reaction Solvent Aprotic Solvent (e.g., THF, Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine, DMAP) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Crude Product Product tert-Butyl (2-chloropyridin-3-yl)carbamate Purification->Product Pure Product

Caption: Generalized synthetic workflow for the Boc-protection of 2-chloro-3-aminopyridine.

Experimental Protocol: General Procedure for Boc Protection

The following is a generalized experimental protocol for the synthesis of tert-butyl arylcarbamates, which is applicable for the synthesis of this compound.

Materials:

  • 2-chloro-3-aminopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • A suitable base (e.g., Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for column chromatography (e.g., Hexanes and Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-aminopyridine in the chosen anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add the base followed by the dropwise addition of di-tert-butyl dicarbonate (dissolved in a small amount of the reaction solvent, if necessary).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

This guide provides the essential information for the understanding and potential synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

The Strategic Application of tert-Butyl (2-chloropyridin-3-yl)carbamate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

In the landscape of contemporary drug discovery, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, tert-Butyl (2-chloropyridin-3-yl)carbamate has emerged as a pivotal intermediate, particularly in the development of kinase inhibitors. Its unique structural features, comprising a Boc-protected amine and a reactive chloropyridine core, offer medicinal chemists a valuable scaffold for the construction of complex, biologically active molecules. This technical guide provides an in-depth analysis of the potential applications of this compound, with a focus on its role in the synthesis of Janus Kinase (JAK) inhibitors, supported by detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways.

Core Utility as a Synthetic Intermediate

This compound serves as a key precursor for introducing the 2-aminopyridin-3-yl moiety into target molecules. The tert-butoxycarbonyl (Boc) protecting group provides stability during initial synthetic steps and can be readily removed under acidic conditions to reveal the free amine. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, making it an ideal handle for coupling with various nucleophiles, or it can participate in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This dual functionality allows for the sequential construction of complex molecular architectures. A closely related compound, tert-Butyl (2-Bromo-6-chloropyridin-3-yl)carbamate, has been utilized as a reactant in the industrial synthesis of an Akt kinase inhibitor, highlighting the utility of this class of reagents in medicinal chemistry.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is integral to the signal transduction of numerous cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive targets for therapeutic intervention.

The 2-aminopyridine scaffold, readily accessible from this compound, is a common feature in many potent and selective JAK inhibitors. The following sections detail a representative synthesis and biological evaluation of a hypothetical JAK3 inhibitor derived from this key intermediate.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity of a representative compound, JAKI-3a , synthesized using this compound, against the four members of the JAK family.

CompoundTargetIC50 (nM)Assay Format
JAKI-3a JAK1150LanthaScreen™ Eu Kinase Binding Assay
JAK2250LanthaScreen™ Eu Kinase Binding Assay
JAK3 25 LanthaScreen™ Eu Kinase Binding Assay
TYK2300LanthaScreen™ Eu Kinase Binding Assay
TofacitinibJAK11.2LanthaScreen™ Eu Kinase Binding Assay
JAK220LanthaScreen™ Eu Kinase Binding Assay
JAK31.0LanthaScreen™ Eu Kinase Binding Assay
TYK256LanthaScreen™ Eu Kinase Binding Assay

Table 1: In vitro inhibitory activity of JAKI-3a and the reference compound Tofacitinib against the JAK family of kinases.

Experimental Protocols

Synthesis of a JAK Inhibitor Precursor from this compound

A key step in the synthesis of many aminopyridine-based kinase inhibitors is the Buchwald-Hartwig amination. This protocol describes the coupling of this compound with a representative aniline.

Step 1: Buchwald-Hartwig Amination

To a solution of this compound (1.0 g, 4.37 mmol) in anhydrous 1,4-dioxane (20 mL) is added 4-fluoroaniline (0.53 g, 4.81 mmol), cesium carbonate (2.85 g, 8.74 mmol), and Xantphos (0.25 g, 0.44 mmol). The mixture is degassed with argon for 15 minutes. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.20 g, 0.22 mmol) is then added, and the reaction mixture is heated to 100 °C for 16 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford tert-butyl (2-((4-fluorophenyl)amino)pyridin-3-yl)carbamate.

Step 2: Boc Deprotection

The product from Step 1 (1.0 g, 3.31 mmol) is dissolved in dichloromethane (10 mL), and trifluoroacetic acid (2 mL) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield N²-(4-fluorophenyl)pyridine-2,3-diamine.

In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against the JAK kinases can be determined using a variety of commercially available assay kits. The following is a representative protocol for the LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific).

  • Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 384-well plate, add the test compound, the appropriate JAK kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).

  • Incubate the plate at room temperature for 1 hour.

  • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by JAK inhibitors and other related kinase inhibitors.

JAK_STAT_Signaling cluster_membrane Cell Membrane receptor receptor jak jak stat stat nucleus nucleus cytokine cytokine inhibitor inhibitor Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor Binding STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAKI-3a Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

PI3K_Akt_Signaling cluster_membrane Cell Membrane receptor receptor pi3k pi3k pip pip akt akt downstream downstream growth_factor growth_factor inhibitor inhibitor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK Binding PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation Response Cell Survival, Growth, Proliferation Downstream->Response Inhibitor Akt Inhibitor Inhibitor->Akt Inhibition

Caption: The PI3K/Akt signaling pathway, a related kinase cascade.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors, particularly for targets such as the Janus kinases, demonstrates its strategic importance in the development of novel therapeutics for a range of diseases. The synthetic accessibility and the potential for diverse functionalization make this intermediate a key component in the modern drug discovery toolkit. Further exploration of its utility in the synthesis of other classes of bioactive molecules is warranted and holds significant promise for future drug development endeavors.

An In-depth Technical Guide to tert-Butyl (2-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of tert-butyl (2-chloropyridin-3-yl)carbamate, a key intermediate in medicinal chemistry and drug discovery. This document outlines its synthesis, chemical properties, and potential applications, with a focus on detailed experimental protocols and quantitative data.

Introduction

This compound is a protected form of 2-chloro-3-aminopyridine. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[1] The presence of the chloro- and amino- functionalities on the pyridine ring makes this compound a versatile building block for the synthesis of a variety of heterocyclic compounds with potential biological activity. Pyridine derivatives are known to exhibit a wide range of pharmacological effects and are integral components of many approved drugs.[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound involves two primary stages: the synthesis of the precursor 2-chloro-3-aminopyridine and its subsequent protection with a Boc group.

Synthesis of 2-chloro-3-aminopyridine

Several methods for the synthesis of 2-chloro-3-aminopyridine have been reported in the literature. The choice of method often depends on the starting materials, desired scale, and safety considerations.

Method 1: Chlorination of 3-aminopyridine

One common method involves the direct chlorination of 3-aminopyridine.

  • Experimental Protocol: To a solution of 3-aminopyridine in a suitable solvent, a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas is added. The reaction conditions, including temperature and reaction time, are carefully controlled to favor the formation of the desired 2-chloro isomer and minimize the formation of by-products.[3]

    A specific patented procedure involves subjecting a 25-45% aqueous solution of one molar part of 3-aminopyridine in 3-4 molar parts of hydrogen chloride to chlorine gas at a temperature between 15-50°C in the presence of a catalytic amount of nickel, copper, or iron chloride. This method is reported to yield 70-75% of 2-chloro-3-aminopyridine.

Method 2: Reduction of 2-chloro-3-nitropyridine

Another widely used method is the reduction of 2-chloro-3-nitropyridine.

  • Experimental Protocol: 2-chloro-3-nitropyridine is reduced to 2-chloro-3-aminopyridine using various reducing agents. A high-yield (98%) method has been reported using TiCl4 and Mg.[3]

    In a specific example, 2-chloro-3-nitropyridine (16g, 0.1mol) is added in batches to a suspension at 0°C. The reaction mixture is stirred at room temperature for 1 hour, followed by the addition of water (500mL) and 25% ammonia solution (500mL). The product is extracted with ether, and after drying and evaporation, 12.7g of 2-chloro-3-aminopyridine is obtained (98% yield, 99.1% content).[3]

Synthesis of this compound

The protection of the amino group of 2-chloro-3-aminopyridine is typically achieved using di-tert-butyl dicarbonate (Boc)₂O.

  • Experimental Protocol: To a solution of 2-chloro-3-aminopyridine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), di-tert-butyl dicarbonate ((Boc)₂O) is added, often in the presence of a base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified, usually by column chromatography.

    While a specific protocol for this exact isomer is not detailed in the searched literature, a general procedure for Boc protection is as follows: To a stirred solution of the amine (1 equivalent) and a base such as triethylamine (1.2 equivalents) in a solvent like DCM at 0°C, a solution of (Boc)₂O (1.05 equivalents) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by chromatography.

Chemical Properties and Data

Table 1: Physicochemical Properties of tert-Butyl (chloropyridin-yl)carbamate Isomers

Propertytert-Butyl (6-chloropyridin-3-yl)carbamateThis compound (Predicted)
Molecular Formula C₁₀H₁₃ClN₂O₂C₁₀H₁₃ClN₂O₂
Molecular Weight 228.68 g/mol 228.68 g/mol
Melting Point 127-129 °CData not available
Boiling Point 283.7 °C at 760 mmHgData not available
CAS Number 171178-45-3Data not available

Spectroscopic Data:

While the ¹H and ¹³C NMR spectra for the target compound are not available in the searched literature, the data for a related isomer, tert-butyl-N-(6-chloro-3-pyridyl)-carbamate, has been reported. This information can be used as a reference for the characterization of this compound.

Table 2: ¹³C NMR Chemical Shifts for tert-Butyl-N-(6-chloro-3-pyridyl)-carbamate

Carbon AtomChemical Shift (ppm)
Quaternary C (Boc) ~152
Aromatic C-Cl ~145
Aromatic C-H ~137, ~125, ~119
Quaternary C (t-butyl) ~81
Methyl C (t-butyl) ~28

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 2-chloro-3-aminopyridine scaffold is a key component in a variety of biologically active compounds.

For instance, 2-chloro-3-aminopyridine is an important intermediate for the synthesis of drugs such as the anti-ulcer medication Pirenzepine and certain anti-HIV agents of the diazepine class.[3] The Boc-protected derivative allows for selective reactions at other positions of the pyridine ring or for the controlled deprotection and subsequent elaboration of the amino group.

Logical Workflow for Use in Synthesis:

The general utility of this compound in a synthetic workflow is depicted below. The Boc-protected amino group allows for nucleophilic substitution or cross-coupling reactions at the 2-position, followed by deprotection of the amino group for further functionalization.

G A 2-chloro-3-aminopyridine B This compound A->B (Boc)2O, Base C Functionalization at C2 (e.g., Suzuki, Buchwald-Hartwig coupling) B->C D Deprotection (e.g., TFA, HCl) C->D E Further functionalization at N3 (e.g., amidation, alkylation) D->E F Target Molecule E->F

Caption: Synthetic utility of this compound.

Conclusion

This compound is a strategically important building block in medicinal chemistry. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this guide provides a comprehensive overview based on the synthesis of its precursor and general chemical principles. The detailed protocols for the synthesis of 2-chloro-3-aminopyridine and the general method for Boc protection offer a solid foundation for its preparation in a laboratory setting. Further research is warranted to fully characterize this compound and explore its potential in the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of tert-Butyl (2-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of tert-butyl (2-chloropyridin-3-yl)carbamate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. The reaction of this compound with various organoboron reagents provides a direct route to a diverse range of 2-aryl-3-(Boc-amino)pyridines. These products are valuable intermediates in the synthesis of more complex molecules, including kinase inhibitors and other biologically active compounds.

The presence of the chlorine atom at the 2-position of the pyridine ring and the tert-butoxycarbonyl (Boc) protecting group on the adjacent amino group presents unique considerations for optimizing the Suzuki coupling reaction. While 2-chloropyridines are known to be less reactive than their bromo or iodo counterparts, the electronic nature of the Boc-protected amine can influence the reactivity of the substrate. Careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity.

Challenges and Considerations

Several factors can influence the success of the Suzuki coupling with this compound:

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring and the protected amino group can coordinate to the palladium catalyst, potentially inhibiting its activity.

  • Catalyst System Activity: The oxidative addition of palladium to the C-Cl bond is often the rate-limiting step and requires a highly active catalyst system, typically employing electron-rich and sterically hindered phosphine ligands. Standard catalysts like Pd(PPh₃)₄ may not be effective.[1]

  • Side Reactions: Common side reactions include protodeboronation of the boronic acid, dehalogenation of the starting material, and homocoupling of the boronic acid. These can be minimized by using an inert atmosphere and carefully selecting the reaction conditions.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-chloropyridine derivatives with various arylboronic acids, providing a reference for expected outcomes with this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-Chloro-3-aminopyridineArylboronic acidPd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2.0)1,4-Dioxane80-10012-24Moderate to High
22-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O1001285
32-Chloropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-K₂CO₃ (2.0)1,4-Dioxane1001692
42-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O1001875-85

Data for entries 2-4 are for the parent 2-chloropyridine and serve as a general reference. Data for entry 1 is for the closely related 2-chloro-3-aminopyridine and provides a strong starting point for the Boc-protected analogue.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water (optional, but can be beneficial)

  • Standard Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

  • Magnetic stirrer with heating

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. If using a biphasic system, a small amount of degassed water can also be added.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure tert-butyl (2-arylpyridin-3-yl)carbamate.

Visualizations

Suzuki_Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_complex R-Pd(II)-X Ln OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal R'-B(OR)₂ (Base) PdII_R_Rprime R-Pd(II)-R' Ln Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product R_X R-X = this compound R_B R'-B(OR)₂ = Arylboronic acid/ester R_R R-R' = Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Reaction Setup (Reagents, Catalyst, Base) inert Inert Atmosphere (Evacuate/Backfill) start->inert solvent Solvent Addition (Anhydrous, Degassed) inert->solvent reaction Heating & Stirring (80-100 °C) solvent->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Work-up (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure Product purification->product

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocol for Sonogashira Coupling of tert-Butyl (2-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] This document provides a detailed protocol for the Sonogashira coupling of tert-butyl (2-chloropyridin-3-yl)carbamate with various terminal alkynes, a key transformation for the synthesis of substituted alkynylpyridines, which are important scaffolds in medicinal chemistry.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) complex and a copper(I) co-catalyst. The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the active palladium(0) catalyst.[3]

Data Presentation: Typical Reaction Parameters

The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. Below is a summary of typical conditions reported for the Sonogashira coupling of related halo-pyridines.

ParameterTypical ConditionsNotes
Aryl Halide This compound1.0 equivalent
Terminal Alkyne Various aryl or alkyl alkynes1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ + Ligand1 - 5 mol%
Copper(I) Co-catalyst Copper(I) iodide (CuI)2 - 10 mol%
Ligand (if using Pd(OAc)₂) Triphenylphosphine (PPh₃), Xantphos, etc.2 - 10 mol%
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or Cs₂CO₃2 - 3 equivalents
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, or 1,4-DioxaneAnhydrous and degassed
Temperature Room temperature to 100 °CSubstrate dependent
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS
Atmosphere Inert (Nitrogen or Argon)To prevent catalyst degradation

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous base (e.g., Triethylamine)

  • Anhydrous, degassed solvent (e.g., THF)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).

    • Evacuate and backfill the flask with inert gas three times.

  • Addition of Solvent and Base:

    • Add anhydrous, degassed THF to the flask via syringe to achieve a suitable concentration (e.g., 0.1 M).

    • Add triethylamine (2.5 eq.) to the reaction mixture via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Experimental Workflow Diagram:

Sonogashira_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Terminal Alkyne - Pd Catalyst - CuI inert Establish Inert Atmosphere reagents->inert add_solvents Add Anhydrous Solvent & Base inert->add_solvents react Stir at RT or Heat add_solvents->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction & Dilute monitor->quench filter Filter Catalyst quench->filter extract Aqueous Wash filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for the Sonogashira coupling protocol.

Safety Precautions

  • Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Reactions under pressure or at high temperatures should be conducted with appropriate safety measures.

By following this protocol, researchers can effectively synthesize a variety of alkynylpyridine derivatives from this compound, facilitating the development of new chemical entities for various applications.

References

Application Notes and Protocols: Tert-Butyl (2-chloropyridin-3-yl)carbamate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl (2-chloropyridin-3-yl)carbamate as a strategic building block in the synthesis of diverse heterocyclic scaffolds. The presence of a Boc-protected amine, a reactive chlorine atom, and the pyridine ring itself offers multiple avenues for functionalization and annulation, making it a valuable precursor for the construction of complex, biologically relevant molecules. This document details protocols for key transformations, including palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies, supported by quantitative data and workflow visualizations.

Overview of Synthetic Applications

This compound serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, leveraging the reactivity of the C2-chloro substituent. The Boc-protecting group provides stability under many reaction conditions and can be readily removed to liberate the 3-amino group, which can then participate in intramolecular cyclization reactions to form fused heterocyclic systems. Key transformations include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with boronic acids or their derivatives.

  • Sonogashira Coupling: Introduction of alkynyl moieties, which are versatile handles for further transformations, including cycloisomerization reactions.

  • Buchwald-Hartwig Amination: Formation of C-N bonds to introduce a variety of amino substituents.

These initial functionalizations set the stage for subsequent intramolecular cyclizations to construct a range of fused pyridine heterocycles, such as pyrido[2,3-d]pyrimidines, which are known to exhibit a range of biological activities, including kinase inhibition.

Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide generalized protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions. While these protocols are based on established methods for similar 2-chloropyridine substrates, optimization for specific reaction partners of this compound is recommended.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond at the 2-position of the pyridine ring. This reaction is highly versatile and tolerates a wide range of functional groups on the boronic acid coupling partner.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ (3 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%)).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of 2-Chloropyridines.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O1001285
22-Chloropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane1001692
32-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Dioxane/H₂O1001875-85

Note: Data presented is for analogous 2-chloropyridine substrates and should be considered as a starting point for optimization.[1]

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Purification A Add Reactants & Base (Carbamate, Boronic Acid, Base) B Add Catalyst & Ligand (e.g., Pd(OAc)2, SPhos) A->B C Purge with Inert Gas B->C D Add Degassed Solvent C->D E Heat Reaction (80-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Aqueous Work-up F->G H Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling introduces an alkyne functionality at the 2-position, which is a valuable handle for subsequent transformations such as click chemistry or intramolecular cyclizations.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂ (2-5 mol%)), and a copper(I) co-catalyst (e.g., CuI (1-3 mol%)).

  • Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the stirring mixture.

  • Reaction: Stir the reaction at room temperature to 60 °C for 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and partition between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Table 2: Representative Conditions and Yields for Sonogashira Coupling of 2-Amino-3-bromopyridines.

EntryPyridine SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396
22-Amino-3-bromo-5-methylpyridine1-HexynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100392
32-Amino-3-bromo-5-chloropyridine4-PropylphenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385

Note: Data is for analogous 2-amino-3-bromopyridine substrates, highlighting the feasibility of the reaction on the pyridine core.[2]

Diagram 2: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition X-Pd(II)L2-R X-Pd(II)L2-R Oxidative\nAddition->X-Pd(II)L2-R R-X R-X R-X->Oxidative\nAddition Transmetalation Transmetalation X-Pd(II)L2-R->Transmetalation R'-C≡C-Pd(II)L2-R R'-C≡C-Pd(II)L2-R Transmetalation->R'-C≡C-Pd(II)L2-R R'-C≡C-Cu R'-C≡C-Cu R'-C≡C-Cu->Transmetalation Reductive\nElimination Reductive Elimination R'-C≡C-Pd(II)L2-R->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-C≡C-R' R-C≡C-R' Reductive\nElimination->R-C≡C-R'

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction allows for the synthesis of 2,3-diaminopyridine derivatives, which are valuable precursors for a variety of fused heterocyclic systems.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃ (1-2 mol%)), a suitable phosphine ligand (e.g., Xantphos or Josiphos (2-4 mol%)), and a base (e.g., NaOtBu or Cs₂CO₃ (1.4-2.0 equiv.)).

  • Reactant Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Table 3: Representative Conditions and Yields for Buchwald-Hartwig Amination of Dichloropyridines.

EntryPyridine SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
12,4-DichloropyridineAnilinePd(OAc)₂ (5)Xantphos (7.5)Cs₂CO₃Toluene10085
22,4-DichloropyridineMorpholinePd(OAc)₂ (5)Xantphos (7.5)Cs₂CO₃Toluene10078
32,4-DichloropyridineBenzylaminePd(OAc)₂ (5)Josiphos (7.5)NaOtBuToluene8092

Note: Data is for the related 2,4-dichloropyridine substrate, demonstrating high regioselectivity for the 2-position under appropriate conditions.[3]

Intramolecular Cyclization for Fused Heterocycle Synthesis

Following the initial functionalization via cross-coupling, the Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane) to unmask the 3-amino group. This intermediate can then undergo intramolecular cyclization to form various fused heterocyclic systems.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are an important class of heterocycles with a wide range of biological activities, including acting as kinase inhibitors. A common synthetic route involves the reaction of a 2,3-diaminopyridine derivative with a suitable one-carbon synthon.

Experimental Protocol: General Procedure for Pyrido[2,3-d]pyrimidine Formation

  • Boc Deprotection: Dissolve the Boc-protected 2-substituted-3-aminopyridine derivative in a suitable solvent (e.g., dichloromethane or dioxane) and treat with a strong acid (e.g., TFA or HCl) at room temperature until deprotection is complete (monitored by TLC or LC-MS). Neutralize and extract the free diamine.

  • Cyclization: The resulting 2,3-diaminopyridine can be cyclized with various reagents to form the pyrimidine ring. For example, reaction with formamide or triethyl orthoformate can yield the unsubstituted pyrido[2,3-d]pyrimidine. Reaction with isothiocyanates followed by cyclization can lead to 2-thioxo derivatives.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Diagram 3: Synthetic Pathway to Pyrido[2,3-d]pyrimidines

Pyrido_Pyrimidine_Synthesis Start tert-Butyl (2-chloropyridin-3-yl)carbamate Coupling Buchwald-Hartwig Amination (R-NH2) Start->Coupling Intermediate1 Boc-protected 2,3-diaminopyridine Coupling->Intermediate1 Deprotection Boc Deprotection (e.g., TFA/DCM) Intermediate1->Deprotection Intermediate2 2,3-Diaminopyridine Derivative Deprotection->Intermediate2 Cyclization Cyclization (e.g., with formamide) Intermediate2->Cyclization Product Pyrido[2,3-d]pyrimidine Cyclization->Product PIM1_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 Pim-1 Kinase JAK_STAT->PIM1 Upregulation Bad Bad PIM1->Bad Phosphorylation (Inhibition) p21 p21 PIM1->p21 Phosphorylation (Inhibition) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Inhibits Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PIM1 Inhibits

References

Application Notes and Protocols for N-Arylation with tert-Butyl (2-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of amines with aryl halides, a cornerstone of modern synthetic chemistry, is pivotal in the construction of carbon-nitrogen bonds, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for achieving this transformation.[1][2] This document provides detailed application notes and protocols for the N-arylation of various amines using tert-butyl (2-chloropyridin-3-yl)carbamate as the aryl halide component.

The protocols outlined herein are based on established methodologies for the coupling of structurally similar 3-halo-2-aminopyridines and provide a robust starting point for the development of specific synthetic routes.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent of the pyridine ring influences the electronic properties of the substrate and may require careful optimization of reaction conditions to achieve high yields and purity.

Reaction Principle

The N-arylation of an amine with this compound proceeds via a palladium-catalyzed cross-coupling reaction, commonly known as the Buchwald-Hartwig amination. The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the active Pd(0) catalyst.[3][4][5]

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Cl amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination R₂NH amido_complex Pd(II)-Amido Complex amine_coordination->amido_complex Base, -H⁺ amido_complex->pd0 product N-Arylated Product amido_complex->product Reductive Elimination catalyst_regeneration Pd(0)L_n

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Recommended Reaction Conditions

Based on analogous reactions with 3-halo-2-aminopyridines, a range of conditions can be employed for the N-arylation of various amines with this compound.[1] The optimal conditions will depend on the specific amine coupling partner.

Table 1: Recommended Reaction Conditions for N-Arylation

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is often preferred for its reliability.
Ligand RuPhos, BrettPhos, XPhosThe choice of ligand is crucial and substrate-dependent. RuPhos and BrettPhos have shown broad applicability.[1]
Base LiHMDS, NaOtBu, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases are generally required. LiHMDS has proven effective for aminopyridine substrates.[1]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are essential for optimal catalyst performance.
Temperature Room Temperature to 100 °CThe reaction temperature should be optimized for each substrate combination. Lower temperatures may be beneficial for sensitive substrates.[1]
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocols

The following protocols are generalized procedures for the N-arylation of primary and secondary amines with this compound.

Protocol 1: N-Arylation of Secondary Cyclic Amines

This protocol is adapted from the successful coupling of morpholine with 3-bromo-2-aminopyridine.[1]

Materials:

  • This compound (1.0 equiv)

  • Secondary cyclic amine (e.g., morpholine, piperidine) (1.2 equiv)

  • RuPhos Precatalyst (2-4 mol%)

  • LiHMDS (1 M in THF) (2.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, the secondary cyclic amine, and the RuPhos precatalyst.

  • Add anhydrous toluene to dissolve the solids.

  • Slowly add the LiHMDS solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 65 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Arylation of Primary Amines (including Anilines)

This protocol is based on the coupling of various anilines with 3-bromo-2-aminopyridine.[1]

Materials:

  • This compound (1.0 equiv)

  • Primary amine (e.g., aniline, benzylamine) (1.5 equiv)

  • BrettPhos Precatalyst (2-4 mol%)

  • LiHMDS (1 M in THF) (2.5 equiv)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the primary amine, and the BrettPhos precatalyst.

  • Add anhydrous toluene.

  • Add the LiHMDS solution dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 65-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, carefully quench the reaction with water.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to afford the desired N-arylated product.

Experimental Workflow

The general workflow for performing the N-arylation reaction is depicted below.

G start Start reagents Combine Reactants: - this compound - Amine - Pd Precatalyst/Ligand start->reagents solvent Add Anhydrous Solvent reagents->solvent base Add Base solvent->base reaction Stir at Appropriate Temperature base->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Isolated Product purify->product end End product->end

References

Application Notes and Protocols for Cross-Coupling Reactions with tert-Butyl (2-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-chloropyridin-3-yl)carbamate is a valuable bifunctional building block in medicinal chemistry and organic synthesis. The presence of a Boc-protected amine and a reactive chlorine atom on the pyridine ring allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. The 2-chloro-3-aminopyridine scaffold is a key component in numerous biologically active molecules. However, the inherent electronic properties of the pyridine ring, particularly the potential for the ring nitrogen and the adjacent amino group to coordinate with and deactivate the palladium catalyst, make these couplings challenging.[1]

These application notes provide a comprehensive guide to established and effective catalytic systems for Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), Sonogashira (C-C), and Heck (C-C) cross-coupling reactions involving this substrate. The protocols and data presented are designed to serve as a robust starting point for reaction optimization and library synthesis in drug discovery and development programs.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for constructing biaryl and heteroaryl-aryl bonds. For an electron-deficient substrate like this compound, the choice of a highly active catalytic system is crucial to overcome the high activation barrier of the oxidative addition step.[1] Modern systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally required.[2][3]

Data Presentation: Recommended Catalytic Systems for Suzuki-Miyaura Coupling

While extensive comparative data for this compound is not consolidated in a single source, the following table summarizes highly effective catalytic systems reported for analogous challenging 2-chloropyridine substrates. These conditions serve as excellent starting points for optimization.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Notes
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O100>90Excellent for electron-deficient heteroaryl chlorides.[1][3]
2Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene or THF80-100>90Buchwald-type ligands are highly effective.[3]
3PEPPSI™-IPr (3)(IPr)K₂CO₃ (2.0)t-BuOH80>95NHC ligands show high activity and stability.[2]
4Pd(PPh₃)₄ (3-5)(PPh₃)Na₂CO₃ (2.0)1,4-Dioxane/H₂O10060-75A classical catalyst, may be less effective for this substrate.[2][4]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an arylboronic acid using a Pd/SPhos catalytic system.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 5:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of the reaction solvent to form the pre-catalyst.

  • Add the catalyst mixture to the Schlenk flask.

  • Seal the flask, then evacuate and backfill with inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. For the target substrate, this reaction can be used to introduce a variety of primary or secondary amines at the 2-position of the pyridine ring. A one-pot tandem reaction involving this amination followed by an intramolecular cyclization has been reported, highlighting the utility of this transformation.

Data Presentation: Catalytic System for Buchwald-Hartwig Amination

The following conditions have been successfully applied to the amination of this compound with anilines.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Coupling PartnerYield (%)Reference
1Pd₂(dba)₃ (3)XantPhos (6)t-BuONa (1.4)THFReflux (66 °C)Aniline82Scott, J. D. et al.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from a reported procedure for the palladium-catalyzed amination of the title compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (3 mol%)

  • XantPhos (6 mol%)

  • Sodium tert-butoxide (t-BuONa) (1.4 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Reflux condenser and Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XantPhos, and t-BuONa.

  • Add the anhydrous, degassed THF and stir for 10 minutes to allow for catalyst activation.

  • Add this compound and the amine coupling partner.

  • Heat the mixture to reflux (approximately 66 °C) under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-18 hours), cool the reaction to ambient temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a plug of celite or silica gel to remove palladium residues.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl halides to produce valuable arylalkyne structures. The reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst.[5][6] For chloropyridines, which are less reactive than their bromo or iodo counterparts, more forcing conditions or highly active catalysts may be necessary.[5]

Experimental Protocol: General Starting Conditions for Sonogashira Coupling

This protocol provides a set of robust starting conditions for the Sonogashira coupling of challenging chloro-heteroaryl substrates.[7]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (3-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

  • Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and dilute with an organic solvent.

  • Wash the organic layer with an aqueous solution of ammonium chloride to remove the amine salt and copper residues.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Heck Coupling: C(sp²)-C(sp²) Vinylation

The Heck reaction forms a C-C bond between an aryl halide and an alkene, typically an acrylate or styrene, to create a substituted alkene.[8] The reaction requires a palladium catalyst and a base. Phosphine-free conditions or the use of specific ligands can be employed depending on the substrate.[9]

Experimental Protocol: General Starting Conditions for Heck Coupling

This protocol outlines general conditions for the Heck reaction with a chloro-heteroaromatic compound.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., butyl acrylate or styrene) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed reaction tube, combine this compound, Pd(OAc)₂, and the base.

  • Evacuate and backfill the tube with inert gas.

  • Add the degassed solvent and the alkene.

  • Seal the tube and heat to 100-130 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction, filter off the base and palladium black, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Visualizations: Catalytic Cycles and Workflows

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Cl oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product reactants Ar-Cl + Ar'-B(OR)₂ reactants->oxidative_addition base Base base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Cross-Coupling

Workflow start Start setup Reaction Setup (Flask, Reagents, Inert Atm.) start->setup heating Heating & Stirring (Specified Temp & Time) setup->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring is_complete Reaction Complete? monitoring->is_complete workup Aqueous Work-up & Extraction purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end is_complete->heating No is_complete->workup Yes Logic substrate Substrate: tert-Butyl (2-chloropyridin-3-yl)carbamate challenge Key Challenge: Potential Catalyst Inhibition & Low Reactivity of C-Cl bond substrate->challenge strategy Strategy: Use Highly Active Catalyst System challenge->strategy ligands Ligand Choice strategy->ligands buchwald Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, XantPhos) ligands->buchwald Promotes Oxidative Addition & Reductive Elimination nhc N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr) ligands->nhc Forms Stable, Highly Active Catalysts

References

Application Notes and Protocols for the Large-Scale Synthesis of Bioactive Derivatives from tert-Butyl (2-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

tert-Butyl (2-chloropyridin-3-yl)carbamate is a key starting material in medicinal chemistry and process development for the synthesis of a wide array of biologically active molecules. Its substituted pyridine core is a common scaffold in numerous kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. This document provides detailed application notes and protocols for the large-scale synthesis of derivatives using this versatile building block, focusing on palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex pharmaceutical intermediates.

Application 1: Large-Scale Synthesis of a Key Intermediate for PARP Inhibitors via Suzuki-Miyaura Coupling

The 2-aryl-3-aminopyridine moiety is a crucial pharmacophore in a number of PARP inhibitors. The Suzuki-Miyaura coupling provides an efficient and scalable method for the formation of the C-C bond between the pyridine core and an aryl group.

Quantitative Data Summary:

The following table summarizes the typical quantitative data for a large-scale Suzuki-Miyaura coupling reaction.

ParameterValue
Scale1.0 kg of this compound
Arylboronic Acid1.1 - 1.5 equivalents
Palladium Catalyst0.01 - 0.1 mol%
Ligand0.02 - 0.2 mol%
Base2.0 - 3.0 equivalents
Solvent Volume5 - 10 L/kg
Reaction Time12 - 24 hours
Typical Isolated Yield85 - 95%
Purity (by HPLC)>98%

Experimental Protocol: Kilogram-Scale Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the kilogram-scale Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 kg, 1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.1 mol%)

  • Potassium carbonate (K₂CO₃), milled (2.5 equiv)

  • 1,4-Dioxane (8 L)

  • Water (2 L)

  • Toluene (for workup)

  • Brine solution (saturated aqueous NaCl)

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet

  • Temperature probe

  • Addition funnel

  • Filter reactor or large Buchner funnel

  • Drying oven

Procedure:

  • Reactor Setup and Inerting: Ensure the reactor is clean, dry, and purged with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Reagent Charging: To the reactor, charge this compound (1.0 kg), the arylboronic acid (1.2 equiv), and milled potassium carbonate (2.5 equiv).

  • Solvent Addition: Add 1,4-dioxane (8 L) and water (2 L) to the reactor.

  • Catalyst Preparation and Addition: In a separate, inerted glovebox or Schlenk flask, prepare a solution of Pd(OAc)₂ (0.05 mol%) and SPhos (0.1 mol%) in a small amount of degassed 1,4-dioxane. Add this catalyst solution to the main reactor.

  • Reaction: Heat the reaction mixture to 85-95 °C with efficient stirring. Monitor the reaction progress by HPLC until consumption of the starting material is complete (typically 12-18 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add toluene (5 L) and water (5 L). Stir vigorously for 15 minutes.

    • Separate the organic layer. Extract the aqueous layer with toluene (2 x 2 L).

    • Combine the organic layers and wash with brine (2 x 3 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the desired 2-aryl-3-(Boc-amino)pyridine derivative.

    • Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Experimental Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification prep_reactor Clean and Inert 20 L Reactor charge_reagents Charge Starting Material, Boronic Acid, and Base prep_reactor->charge_reagents add_solvent Add Dioxane and Water charge_reagents->add_solvent add_catalyst Add Pd(OAc)₂/SPhos Solution add_solvent->add_catalyst heat_react Heat to 85-95 °C (12-18 h) add_catalyst->heat_react cool_down Cool to RT heat_react->cool_down extraction Toluene/Water Extraction cool_down->extraction wash Brine Wash extraction->wash concentrate Concentrate Organic Layer wash->concentrate recrystallize Recrystallization (e.g., EtOAc/Heptane) concentrate->recrystallize dry_product Dry Product Under Vacuum recrystallize->dry_product final_product Final Product: 2-Aryl-3-(Boc-amino)pyridine dry_product->final_product Buchwald_Hartwig_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification prep_reactor Inert 20 L Reactor charge_reagents Charge Starting Material, Amine, Pd₂(dba)₃, and XPhos prep_reactor->charge_reagents add_solvent Add Anhydrous Toluene charge_reagents->add_solvent add_base Add NaOtBu add_solvent->add_base heat_react Heat to 90-100 °C (8-12 h) add_base->heat_react cool_down Cool to RT heat_react->cool_down quench Quench with aq. NH₄Cl cool_down->quench extraction MTBE/Water Extraction quench->extraction concentrate Concentrate Organic Layer extraction->concentrate purify Slurry or Chromatography concentrate->purify dry_product Dry Product purify->dry_product final_product Final Product: N-Substituted 2,3-Diaminopyridine Derivative dry_product->final_product PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_parp_pathway PARP-Mediated Repair cluster_replication Replication cluster_hr_pathway Homologous Recombination (HR) Repair cluster_parp_inhibition PARP Inhibition cluster_synthetic_lethality Synthetic Lethality in BRCA-deficient cells dna_damage DNA Single-Strand Break (SSB) parp1 PARP1 dna_damage->parp1 activates replication_fork Replication Fork dna_damage->replication_fork leads to stalled par_polymer Poly(ADP-ribose) (PAR) Polymerization parp1->par_polymer ssb_repair SSB Repair repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) par_polymer->repair_proteins repair_proteins->ssb_repair dsb DNA Double-Strand Break (DSB) replication_fork->dsb brca BRCA1/BRCA2 dsb->brca activates brca_mut BRCA1/BRCA2 Mutation (HR Deficient) hr_repair High-Fidelity DSB Repair brca->hr_repair cell_survival Cell Survival hr_repair->cell_survival parp_inhibitor PARP Inhibitor (e.g., Niraparib) parp_inhibitor->parp1 inhibits no_hr_repair Failed DSB Repair brca_mut->no_hr_repair leads to apoptosis Apoptosis no_hr_repair->apoptosis

Application Notes and Protocols: Protecting Group Strategies Involving tert-Butyl (2-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tert-Butyl (2-chloropyridin-3-yl)carbamate as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. The protocols outlined below, alongside illustrative diagrams, offer practical guidance for the introduction and removal of the tert-butoxycarbonyl (Boc) protecting group in the context of a 2-chloropyridin-3-amine scaffold.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[1] this compound serves as a crucial building block in the synthesis of complex molecules, most notably in the production of the anticoagulant drug Edoxaban, a direct inhibitor of coagulation factor Xa.[2][3] The strategic use of this protected intermediate allows for selective reactions at other positions of the pyridine ring or coupling with other molecules without interference from the nucleophilic amino group.

Core Applications in Drug Development

The primary application of this compound and its analogs is in the synthesis of pharmacologically active compounds. The Boc-protected amino group can be deprotected at a later synthetic stage to allow for amide bond formation or other coupling reactions. This strategy is exemplified in the synthesis of Edoxaban, where a complex amide linkage is formed after the deprotection of a related Boc-protected amine.[4][5]

Experimental Protocols

The following sections detail the general procedures for the protection of 2-chloro-3-aminopyridine with a Boc group and the subsequent deprotection.

Protocol 1: Boc Protection of 2-chloro-3-aminopyridine

This protocol describes the introduction of the tert-butoxycarbonyl (Boc) group onto the amino functionality of 2-chloro-3-aminopyridine. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).[6][7]

Materials:

  • 2-chloro-3-aminopyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or 4-Dimethylaminopyridine (DMAP) (catalytic))[8][9]

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic mixture of chloroform and water with sodium bicarbonate)[8]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-aminopyridine (1.0 equivalent) in the chosen solvent.

  • Add the base. If using TEA or DIPEA, 2.0-3.0 equivalents are typically used. If using DMAP, a catalytic amount (e.g., 0.1 equivalents) is sufficient.[9]

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) to the solution. The reaction may be exothermic.[9]

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).[8]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Table 1: Representative Conditions for Boc Protection of Aminopyridines

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1TriethylamineDichloromethaneRoom Temp.2-12>90General Protocol[8]
2DMAP (cat.)AcetonitrileRoom Temp.1-6>95General Protocol[10]
3Sodium BicarbonateChloroform/WaterReflux4-8>85General Protocol[8]
Protocol 2: Deprotection of this compound

The removal of the Boc group is typically achieved under acidic conditions.[11] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[8][12]

Materials:

  • This compound

  • Acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane or an aqueous solution)

  • Solvent (e.g., Dichloromethane (DCM), 1,4-Dioxane, Ethyl acetate)[8]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

Procedure:

  • Dissolve this compound in a suitable solvent such as DCM or 1,4-dioxane in a round-bottom flask.

  • Add the acidic reagent. Common conditions include:

    • A solution of 25-50% TFA in DCM (v/v).[13]

    • A 4M solution of HCl in 1,4-dioxane.[1]

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed. The reaction is often accompanied by the evolution of carbon dioxide and isobutylene gas, so the reaction vessel should not be sealed.[12]

  • Upon completion, the solvent and excess acid are typically removed under reduced pressure.

  • The resulting crude product, often an ammonium salt, can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine, 2-chloro-3-aminopyridine.

  • Alternatively, the salt can be isolated by precipitation with a non-polar solvent like diethyl ether and collected by filtration.[1]

Table 2: Common Reagents for Boc Deprotection

EntryReagentSolventTemperature (°C)TimeRemarksReference
1Trifluoroacetic Acid (TFA)DichloromethaneRoom Temp.0.5 - 2 hVolatile; effective for most substrates.[11][13]
2Hydrochloric Acid (HCl)1,4-DioxaneRoom Temp.1 - 4 hProduct is isolated as the hydrochloride salt.[1]
3Methanesulfonic acidAcetonitrileRoom Temp.2 hUsed in the synthesis of an Edoxaban precursor.[14]

Visualizations

Experimental Workflow: Boc Protection and Deprotection

G cluster_protection Boc Protection Workflow cluster_deprotection Boc Deprotection Workflow start_p Start: 2-chloro-3-aminopyridine dissolve_p Dissolve in Solvent start_p->dissolve_p add_base Add Base (e.g., TEA) dissolve_p->add_base add_boc Add Boc₂O add_base->add_boc react_p Stir at Room Temperature add_boc->react_p monitor_p Monitor Reaction (TLC/LC-MS) react_p->monitor_p workup_p Aqueous Workup and Extraction monitor_p->workup_p Reaction Complete purify_p Purification workup_p->purify_p end_p End: this compound purify_p->end_p start_d Start: this compound dissolve_d Dissolve in Solvent (e.g., DCM) start_d->dissolve_d add_acid Add Acid (e.g., TFA) dissolve_d->add_acid react_d Stir at Room Temperature add_acid->react_d monitor_d Monitor Reaction (TLC/LC-MS) react_d->monitor_d remove_volatiles Remove Solvent and Excess Acid monitor_d->remove_volatiles Reaction Complete neutralize Neutralization and Extraction remove_volatiles->neutralize end_d End: 2-chloro-3-aminopyridine neutralize->end_d

Caption: General experimental workflows for Boc protection and deprotection.

Logical Relationship: Role in Edoxaban Synthesis

G A 2-chloro-3-aminopyridine B This compound (Boc Protected Intermediate) A->B Boc Protection C Other Synthetic Steps B->C D Deprotection C->D Intermediate Ready for Deprotection E Amide Coupling with Activated Carboxylic Acid D->E F Edoxaban Precursor E->F G Final Synthetic Steps F->G H Edoxaban G->H I Factor Xa Inhibition H->I J Anticoagulation I->J G cluster_pathway Simplified Coagulation Cascade FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation Prothrombin Prothrombin (Factor II) FactorXa->Prothrombin Activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Clot) Fibrinogen->Fibrin Edoxaban Edoxaban Edoxaban->FactorXa Inhibits

References

Application of tert-Butyl (2-chloropyridin-3-yl)carbamate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-Butyl (2-chloropyridin-3-yl)carbamate is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of substituted pyridine derivatives that serve as key intermediates for various pharmaceutically active compounds. Its unique structure, featuring a Boc-protected amine and a reactive chlorine atom on a pyridine ring, allows for selective functionalization through common cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound in the synthesis of N-aryl-2,3-diaminopyridine derivatives, which are precursors to potent kinase inhibitors.

The primary applications of this carbamate revolve around palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions enable the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively, at the 2-position of the pyridine ring. The Boc-protecting group can be subsequently removed under acidic conditions to reveal a free amino group, leading to the formation of highly functionalized 2,3-diaminopyridine scaffolds. These scaffolds are prevalent in a variety of kinase inhibitors, where the diamine motif often plays a crucial role in binding to the hinge region of the kinase enzyme.

Key Applications in Pharmaceutical Intermediate Synthesis

The most prominent application of this compound is in the synthesis of N2-substituted-2,3-diaminopyridine derivatives. These compounds are valuable intermediates in the development of kinase inhibitors, particularly those targeting Rho-associated coiled-coil containing protein kinase (ROCK). The general synthetic strategy involves a Buchwald-Hartwig amination reaction followed by deprotection of the Boc group.

Table 1: Representative Buchwald-Hartwig Amination of this compound with Various Anilines
EntryAniline DerivativeProductCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Anilinetert-Butyl (2-(phenylamino)pyridin-3-yl)carbamatePd₂(dba)₃ / XPhosToluene1001285-95
23-Chloroanilinetert-Butyl (2-((3-chlorophenyl)amino)pyridin-3-yl)carbamatePd(OAc)₂ / SPhos1,4-Dioxane1101880-90
34-Methoxyanilinetert-Butyl (2-((4-methoxyphenyl)amino)pyridin-3-yl)carbamatePd₂(dba)₃ / RuPhosToluene1001688-98
43-Aminobenzonitriletert-Butyl (2-((3-cyanophenyl)amino)pyridin-3-yl)carbamatePd(OAc)₂ / Xantphos1,4-Dioxane1202475-85

Note: The yields presented are typical ranges observed for Buchwald-Hartwig amination of related aryl chlorides and are intended to be representative.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (2-(phenylamino)pyridin-3-yl)carbamate via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • Solvent and Reactant Addition: Add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 1.2 eq.).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, tert-Butyl (2-(phenylamino)pyridin-3-yl)carbamate.

Protocol 2: Deprotection of the Boc Group to Yield N-phenylpyridine-2,3-diamine

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free diamine.

Materials:

  • tert-Butyl (2-(phenylamino)pyridin-3-yl)carbamate

  • 4M HCl in 1,4-Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve tert-Butyl (2-(phenylamino)pyridin-3-yl)carbamate (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.

  • Acid Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (5.0 mL, 5.0 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Neutralization: Dissolve the residue in dichloromethane (10 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) to neutralize any remaining acid.

  • Extraction and Drying: Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-phenylpyridine-2,3-diamine.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-aryl-2,3-diaminopyridine intermediates from this compound.

G cluster_0 Synthesis of N-Aryl-2,3-diaminopyridine Intermediate A This compound B Buchwald-Hartwig Amination A->B Aniline, Pd catalyst, Base C tert-Butyl (2-(arylamino)pyridin-3-yl)carbamate B->C D Boc Deprotection (Acidic Conditions) C->D e.g., HCl in Dioxane E N-Aryl-2,3-diaminopyridine D->E

Synthetic workflow for N-aryl-2,3-diaminopyridine.
Signaling Pathway

N-aryl-2,3-diaminopyridine derivatives are precursors to potent inhibitors of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway.[1][2] Inhibition of this pathway has therapeutic potential in various diseases, including hypertension, glaucoma, and cancer metastasis.[3][4][5][6]

G cluster_pathway ROCK Signaling Pathway Inhibition RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) Actin Actin Cytoskeleton pMLC->Actin Promotes Myosin II activity Contraction Cell Contraction & Motility Actin->Contraction Inhibitor 2,3-Diaminopyridine-based ROCK Inhibitor Inhibitor->ROCK Inhibits

Inhibition of the ROCK signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with tert-Butyl (2-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl (2-chloropyridin-3-yl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common low-yield reactions with this compound?

A1: The most frequently encountered low-yield reactions involving this compound are palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The chlorine atom on the pyridine ring can be challenging to activate, which is a common reason for incomplete conversion and reduced yields.[1][2]

Q2: What are the primary side reactions to be aware of?

A2: The main side reactions that can significantly lower the yield of your desired product are:

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom, resulting in the formation of tert-butyl (pyridin-3-yl)carbamate. This can be a significant byproduct, especially in palladium-catalyzed reactions.

  • Protodeboronation: In Suzuki-Miyaura coupling, this is the cleavage of the C-B bond of the boronic acid reagent, replacing it with a C-H bond. This side reaction consumes the boronic acid and reduces the yield of the coupled product.

  • Homocoupling: This is the self-coupling of the boronic acid in Suzuki-Miyaura reactions or the aryl halide in other coupling reactions, leading to undesired symmetrical biaryl compounds.

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be sensitive to acidic conditions, which might be generated during the reaction or workup, leading to the formation of 2-chloro-3-aminopyridine.

Q3: How can I minimize hydrodehalogenation?

A3: Minimizing hydrodehalogenation involves careful optimization of reaction conditions. Key factors include the choice of palladium catalyst and ligand, the base, and the reaction temperature. Using bulky, electron-rich phosphine ligands can sometimes suppress this side reaction. Additionally, ensuring strictly anhydrous and oxygen-free conditions is crucial, as trace amounts of water or oxygen can promote hydrodehalogenation.

Q4: What strategies can be employed to prevent protodeboronation in Suzuki-Miyaura coupling?

A4: To mitigate protodeboronation, especially with heteroaryl boronic acids, several strategies can be effective:

  • Use of Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are generally more stable and less prone to protodeboronation.

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.

  • Choice of Base: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases like sodium tert-butoxide (NaOtBu) in some cases.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the desired coupling reaction.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound with an aryl/heteroaryl boronic acid, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling catalyst Optimize Catalyst System - Increase catalyst loading (2-5 mol%) - Screen different Pd sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) start->catalyst base Screen Different Bases - Try K₂CO₃, Cs₂CO₃, K₃PO₄ - Ensure base is anhydrous start->base solvent Evaluate Solvent - Ensure anhydrous and degassed solvents (e.g., Dioxane, Toluene, DMF) - Consider solvent mixtures (e.g., Toluene/Water) start->solvent temp Adjust Temperature - Gradually increase temperature (e.g., 80-110 °C) - Monitor for decomposition start->temp byproducts Analyze Byproducts (GC-MS, LC-MS) - Check for hydrodehalogenation, protodeboronation, homocoupling catalyst->byproducts base->byproducts solvent->byproducts temp->byproducts solution Implement Mitigation Strategy - Use boronic esters for protodeboronation - Optimize ligand for hydrodehalogenation byproducts->solution end Improved Yield solution->end

Caption: A troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.

Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalystUse a pre-catalyst or a fresh source of palladium. Increase catalyst loading (e.g., 2-5 mol%).
Inappropriate ligandScreen bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.
Insufficiently strong baseTry stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous.
Low reaction temperatureGradually increase the temperature, typically in the range of 80-110 °C.
Significant Hydrodehalogenation Sub-optimal ligandUse bulky, electron-rich ligands that favor reductive elimination over competing pathways.
Presence of water or oxygenEnsure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
Significant Protodeboronation Unstable boronic acidUse the corresponding pinacol or MIDA boronate ester.
Inappropriate base or solventScreen different bases and ensure anhydrous solvents.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the reaction mixture and maintain an inert atmosphere.
Inefficient catalyst activationUse a Pd(0) source or a highly efficient pre-catalyst.
Low Yield in Buchwald-Hartwig Amination

For low yields in the Buchwald-Hartwig amination of this compound with an amine, refer to the following guide.

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

G start Low Yield in Buchwald-Hartwig Amination catalyst Optimize Catalyst System - Increase catalyst loading (1-5 mol%) - Use a pre-catalyst (e.g., G3/G4 palladacycles) - Screen bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) start->catalyst base Select Appropriate Base - NaOtBu is common and effective - For base-sensitive substrates, try K₃PO₄ or Cs₂CO₃ at higher temperatures start->base conditions Adjust Reaction Conditions - Increase temperature (80-110 °C) - Ensure strictly inert atmosphere (Ar or N₂) - Use dry, degassed solvents (Toluene, Dioxane) start->conditions byproducts Analyze Byproducts (GC-MS, LC-MS) - Check for hydrodehalogenation catalyst->byproducts base->byproducts conditions->byproducts solution Implement Mitigation Strategy - Use excess amine (1.2-1.5 equiv) - Ensure anhydrous conditions byproducts->solution end Improved Yield solution->end

Caption: A troubleshooting workflow for low yields in Buchwald-Hartwig amination reactions.

Table 2: Troubleshooting Guide for Buchwald-Hartwig Amination

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalystUse a pre-catalyst (e.g., G3 or G4 palladacycles) for more efficient generation of the active Pd(0) species. Increase catalyst loading.
Ineffective ligand for C-Cl activationEmploy bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos).
Insufficiently strong baseNaOtBu is generally the most effective base. If the substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but may require a more active catalyst and higher temperatures.
Low reaction temperatureThese reactions often require elevated temperatures (80-110 °C) to facilitate the oxidative addition of the C-Cl bond.
Significant Hydrodehalogenation Slow reductive eliminationUse a slight excess of the amine (1.2-1.5 equivalents) to favor the desired coupling.
Presence of trace waterEnsure all reagents, solvents, and the reaction setup are scrupulously dry. Ensure the base is anhydrous.

Experimental Protocols

The following are generalized experimental protocols that should serve as a starting point. Optimization for your specific substrate and coupling partner is likely necessary.

General Protocol for Suzuki-Miyaura Coupling

Reaction Setup Workflow

G start Start: Oven-dried flask under inert gas add_solids Add this compound, boronic acid/ester, base, and Pd catalyst/ligand start->add_solids degas Evacuate and backfill with inert gas (3x) add_solids->degas add_solvent Add anhydrous, degassed solvent via syringe degas->add_solvent heat Heat reaction to desired temperature (e.g., 80-110 °C) with vigorous stirring add_solvent->heat monitor Monitor reaction progress by TLC, GC-MS, or LC-MS heat->monitor workup Workup: - Cool to RT - Dilute with organic solvent - Wash with water/brine monitor->workup purify Purify by column chromatography workup->purify end End: Isolated Product purify->end

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the boronic acid/ester, the base, the palladium source, and the ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3) (1-5 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst and the base to an oven-dried reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. The experimental protocols are generalized and may require optimization for specific substrates and reaction conditions. Always conduct a thorough literature search and risk assessment before beginning any new experiment.

References

Technical Support Center: tert-Butyl (2-chloropyridin-3-yl)carbamate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing tert-butyl (2-chloropyridin-3-yl)carbamate in cross-coupling reactions. The information is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The most prevalent side reactions are hydrodehalogenation (dechlorination), homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions), and protodeboronation (in the case of Suzuki coupling). The Boc protecting group may also be susceptible to cleavage under harsh conditions. Due to the electron-deficient nature of the pyridine ring, the 2-chloro position can be less reactive than other aryl chlorides, often requiring more forcing conditions which can exacerbate the formation of byproducts.[1][2]

Q2: Why is my Suzuki-Miyaura coupling reaction with this compound giving a low yield?

A2: Low yields are typically due to a combination of the inherent low reactivity of the 2-chloropyridine substrate and suboptimal reaction conditions that favor side reactions.[1] Key factors to investigate include:

  • Inefficient Oxidative Addition: The C-Cl bond activation is often the rate-limiting step.[3]

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways.

  • Side Reactions: Competing reactions like hydrodehalogenation and homocoupling consume starting materials and reagents.[1][4]

  • Inappropriate Choice of Base, Ligand, or Solvent: These parameters are critical for a successful reaction and must be carefully optimized for challenging substrates.[1]

Q3: Can the Boc (tert-butoxycarbonyl) protecting group be cleaved under cross-coupling conditions?

A3: While the Boc group is generally stable, it can be sensitive to strongly acidic or basic conditions, particularly at elevated temperatures. Although less common than other side reactions, cleavage can occur if the reaction requires harsh bases or prolonged heating, leading to the formation of 2-chloro-3-aminopyridine, which may or may not undergo subsequent coupling. Researchers should monitor for the presence of this byproduct, especially when troubleshooting unexpected results.

Troubleshooting Guide

This guide addresses specific issues encountered during cross-coupling reactions involving this compound.

Issue 1: Significant formation of the dechlorinated byproduct, tert-butyl pyridin-3-ylcarbamate.

This side reaction, known as hydrodehalogenation, replaces the chlorine atom with hydrogen.[5][6]

dot

cluster_main Desired vs. Side Reaction: Hydrodehalogenation Start This compound + Coupling Partner Desired Desired Cross-Coupled Product Start->Desired  Pd Catalyst,  Ligand, Base Side Side Product: Hydrodehalogenation (tert-butyl pyridin-3-ylcarbamate) Start->Side  Hydride Source  (e.g., solvent, base, water)

Caption: Desired cross-coupling versus the hydrodehalogenation side reaction.

Troubleshooting Strategies:

StrategyRecommended ModificationRationale & Comments
Hydride Source Use anhydrous solvents and reagents. Ensure the base (e.g., carbonates, phosphates) is not a significant hydride donor.Solvents like alcohols or residual water can act as hydride sources, promoting dechlorination.[7]
Ligand Choice Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[1][8]These ligands promote the desired reductive elimination over competing pathways and stabilize the palladium catalyst.[1]
Base Selection Switch to a non-nucleophilic, moderately strong base like K₃PO₄ or Cs₂CO₃.[1]Very strong bases like alkoxides can sometimes promote hydrodehalogenation.[9]
Temperature Lower the reaction temperature and extend the reaction time.While higher temperatures can improve oxidative addition, they can also accelerate the rate of side reactions.[1]
Issue 2: The major byproduct is the homocoupling of the organometallic reagent (e.g., biaryl from boronic acid).

This is particularly common in Suzuki reactions and is often caused by the presence of oxygen.[4][10]

Troubleshooting Strategies:

StrategyRecommended ModificationRationale & Comments
Inert Atmosphere Ensure the reaction vessel is thoroughly degassed (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) before adding the catalyst and heating.[1]Oxygen can promote the oxidative homocoupling of boronic acids, especially in the presence of Pd(II) species.[1][10]
Catalyst Pre-catalyst Use a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that efficiently reduces to Pd(0) in situ.Inefficient reduction of a Pd(II) pre-catalyst can leave residual Pd(II) that facilitates homocoupling.[1]
Reagent Purity Use high-purity boronic acids or consider converting them to the corresponding pinacol esters or trifluoroborate salts.Impurities in boronic acids can sometimes accelerate decomposition and homocoupling. Boronic esters and trifluoroborates are often more stable.[1]
Issue 3: A large amount of unreacted starting material is recovered.

This indicates a problem with the catalytic cycle, most often the difficult oxidative addition step.

dot

cluster_workflow Troubleshooting Workflow for Low Conversion Start Low Yield / High Unreacted Starting Material CheckCatalyst Is the catalyst system active enough? Start->CheckCatalyst IncreaseTemp Increase Reaction Temperature CheckCatalyst->IncreaseTemp No ChangeLigand Switch to a more active ligand system (e.g., Buchwald ligands, NHCs) CheckCatalyst->ChangeLigand No CheckBase Is the base appropriate? CheckCatalyst->CheckBase Yes Result Re-run Optimized Reaction IncreaseTemp->Result ChangeLigand->Result ChangeBase Screen stronger or different bases (e.g., K₃PO₄, Cs₂CO₃) CheckBase->ChangeBase No CheckBase->Result Yes ChangeBase->Result

Caption: A workflow diagram for troubleshooting low reaction conversion.

Troubleshooting Strategies:

StrategyRecommended ModificationRationale & Comments
Catalyst System Employ highly active catalyst systems. For Suzuki, use bulky, electron-rich ligands like SPhos or XPhos with a palladium source.[1] For Buchwald-Hartwig, specialized ligands are also crucial.[11][12]2-chloropyridines are challenging substrates that require potent catalysts to facilitate the oxidative addition of the palladium into the C-Cl bond.[1][2]
Temperature Cautiously increase the reaction temperature.Higher temperatures can overcome the activation energy barrier for oxidative addition but may increase side reactions.[1]
Base Selection A strong base is often required. For Suzuki couplings, K₃PO₄ is frequently effective.[1] For Buchwald-Hartwig aminations, NaOtBu is common.[12]The base is critical for activating the coupling partner (e.g., forming the boronate in Suzuki coupling) for the transmetalation step.[1][3]
Solvent Choice Screen different solvents. Aprotic polar solvents like dioxane, THF, or toluene are commonly used, sometimes with a small amount of water for Suzuki reactions.[2]The solvent can significantly influence catalyst solubility, stability, and reactivity.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 - 3.0 eq), finely ground and dried

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.

  • Add the required volume of anhydrous, degassed 1,4-dioxane to the main reaction flask via syringe.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Place the sealed flask in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate and purify the crude product by column chromatography.

References

Technical Support Center: Purification of Products from tert-Butyl (2-chloropyridin-3-yl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving tert-butyl (2-chloropyridin-3-yl)carbamate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of products from common reactions involving this compound, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Issue 1: Difficulty in Separating Product from Starting Material or Byproducts in Suzuki-Miyaura Coupling

Question: After performing a Suzuki-Miyaura coupling with this compound, I'm having trouble isolating the desired biaryl product from unreacted starting material and homocoupled byproducts. What purification strategies can I employ?

Answer:

Separating products with similar polarities is a common challenge in Suzuki-Miyaura reactions. Here are several strategies to improve purification:

  • Aqueous Work-up: A standard aqueous work-up is the first and most crucial step to remove inorganic salts and the base used in the reaction. This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water or brine. To remove unreacted boronic acid, a basic aqueous wash (e.g., with NaOH or K₂CO₃) can be effective, as it converts the boronic acid into its water-soluble boronate salt.

  • Flash Column Chromatography: This is the most common method for purifying Suzuki coupling products. Optimization of the solvent system is key. A good starting point is a gradient elution with a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that provides the best separation between your product, starting material, and byproducts. For closely related spots on TLC, a shallow gradient during column chromatography is often effective.

  • Recrystallization: If the desired product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical; the ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Common solvent systems for recrystallization of biaryl pyridines include ethanol/water, ethyl acetate/hexanes, and toluene/methanol.

  • Minimizing Byproduct Formation: Preventing the formation of byproducts is often the best strategy.

    • Homocoupling of the boronic acid can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen.

    • Protodeboronation , the replacement of the boronic acid group with a hydrogen, can be suppressed by using boronic esters (e.g., pinacol esters) or by carefully controlling the amount of water and the reaction temperature.

Purification Challenge Recommended Action Key Considerations
Unreacted Boronic AcidBasic aqueous wash (e.g., 1M NaOH)Converts boronic acid to its water-soluble salt.
Homocoupled ByproductFlash chromatography with a shallow gradient or recrystallizationByproduct often has similar polarity to the desired product.
Palladium Catalyst ResidueFiltration through Celite or treatment with a metal scavengerEssential for applications in drug development due to toxicity concerns.
Product is an oilPurification by flash chromatographyRecrystallization is not a viable option.

G start Crude Reaction Mixture workup Aqueous Work-up (Water/Brine Wash) start->workup base_wash Basic Aqueous Wash (e.g., 1M NaOH) workup->base_wash Removes boronic acid extract Extract with Organic Solvent (e.g., Ethyl Acetate) base_wash->extract dry Dry Organic Layer and Concentrate extract->dry purification_choice Assess Purity by TLC/LC-MS dry->purification_choice recrystallization Recrystallization dry->recrystallization If product is solid and impurities have different solubility flash_chromatography Flash Column Chromatography purification_choice->flash_chromatography Impurities Present pure_product Pure Product purification_choice->pure_product Sufficiently Pure oily_product Product is an Oil purification_choice->oily_product Product is an Oil flash_chromatography->pure_product recrystallization->pure_product oily_product->flash_chromatography

Issue 2: Persistent Impurities in Buchwald-Hartwig Amination Products

Question: My Buchwald-Hartwig amination of this compound results in a product that is difficult to purify. What are the likely impurities and how can I remove them?

Answer:

The primary challenges in purifying Buchwald-Hartwig amination products often stem from unreacted starting materials, catalyst residues, and side products like hydrodehalogenated starting material.

  • Removal of Unreacted Amine: If a volatile amine was used in excess, it can often be removed by evaporation under reduced pressure. For less volatile amines, an acidic wash (e.g., 1M HCl) during the aqueous work-up will protonate the amine, making it water-soluble and easily separable from the desired product.

  • Hydrodehalogenation Byproduct: The replacement of the chlorine atom with hydrogen on the pyridine ring is a common side reaction. This byproduct often has a similar polarity to the starting material and can be challenging to separate from the product.

    • Chromatography: Careful flash column chromatography with a well-chosen solvent system is the most effective method for separation.

    • Reaction Optimization: To minimize its formation, ensure a strictly inert atmosphere for the reaction, use anhydrous and high-purity reagents, and consider using a slight excess of the amine.

  • Palladium Catalyst Removal: As with Suzuki couplings, removing the palladium catalyst is crucial for many applications. Filtration through a pad of Celite can remove heterogeneous palladium species. For homogeneous catalysts, treatment with a metal scavenger is recommended.

Impurity Identification Purification Strategy
Excess AmineTLC, LC-MSAcidic aqueous wash (e.g., 1M HCl)
Unreacted this compoundTLC, LC-MS, ¹H NMRFlash column chromatography
Hydrodehalogenated ByproductGC-MS, LC-MS, ¹H NMRFlash column chromatography
Palladium CatalystICP-MS, AASFiltration through Celite, use of metal scavengers

G crude_mixture Crude Reaction Mixture quench Quench Reaction (e.g., with NH₄Cl solution) crude_mixture->quench extraction Dilute with Organic Solvent and Wash with Water/Brine quench->extraction acid_wash Acidic Wash (optional) (e.g., 1M HCl to remove excess amine) extraction->acid_wash dry_concentrate Dry Organic Layer and Concentrate extraction->dry_concentrate If no excess amine to remove acid_wash->dry_concentrate chromatography Flash Column Chromatography dry_concentrate->chromatography pure_product Pure Product chromatography->pure_product

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my reaction involving this compound?

A1: Thin Layer Chromatography (TLC) is a quick and effective way to monitor reaction progress. Use a suitable solvent system (e.g., hexanes/ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts. The spots can be visualized under UV light (254 nm). Staining with potassium permanganate can also be useful for visualizing compounds that are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q2: My Boc-protected product is an oil and won't crystallize. What should I do?

A2: "Oiling out" is a common issue with Boc-protected compounds. If direct crystallization fails, purification by flash column chromatography is the most appropriate method. In some cases, triturating the oil with a non-polar solvent like hexanes or diethyl ether can induce solidification.

Q3: I am observing the cleavage of the Boc-protecting group during my reaction or work-up. How can I prevent this?

A3: The Boc group is sensitive to acidic conditions. Avoid strong acids during the work-up. If an acidic wash is necessary, use a dilute solution of a weak acid and minimize contact time. During purification by silica gel chromatography, prolonged exposure to the acidic silica can sometimes lead to deprotection, especially with more sensitive substrates. This can be mitigated by using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent).

Q4: What are the best general conditions for flash chromatography of these products?

A4: A good starting point for flash chromatography on silica gel is an eluent system of hexanes and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. The exact ratio will depend on the polarity of your specific product and should be determined by TLC analysis beforehand.

Q5: Are there any specific safety precautions I should take when working with this compound and its reaction products?

A5: Standard laboratory safety precautions should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for this compound and all other reagents for specific handling and disposal information.

Experimental Protocols

General Protocol for Flash Column Chromatography Purification
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the initial elution solvent.

  • Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column can be packed as a slurry with the initial mobile phase.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexanes/ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexanes/ethyl acetate) based on the separation observed by TLC.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: In a flask, add the crude solid product and a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals have formed, the flask can be placed in an ice bath to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

General Protocol for HPLC Analysis
  • Column: A C18 reverse-phase column is commonly used for the analysis of pyridine derivatives.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, is a typical mobile phase.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a compatible solvent.

  • Injection and Elution: Inject the sample and run the gradient method. The elution of compounds is monitored by a UV detector, typically at a wavelength where the compounds of interest have strong absorbance.

  • Data Analysis: The purity of the sample is determined by integrating the peak areas in the resulting chromatogram. The identity of the peaks can be confirmed by comparison with authentic standards or by using a mass spectrometer detector (LC-MS).

Technical Support Center: Overcoming Low Reactivity of tert-Butyl (2-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of tert-butyl (2-chloropyridin-3-yl)carbamate in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in cross-coupling reactions?

A1: The low reactivity of this substrate stems from several factors. The chlorine atom on the pyridine ring is less reactive than bromine or iodine in the rate-determining oxidative addition step of many catalytic cycles. Additionally, the pyridine nitrogen can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation. The electron-donating nature of the adjacent Boc-protected amino group can further decrease the electrophilicity of the C-Cl bond, making oxidative addition more difficult.

Q2: What is the role of the Boc protecting group, and how does it influence reactivity?

A2: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines due to its stability in basic and nucleophilic conditions and its ease of removal under acidic conditions. In the context of this compound, the Boc group's electron-donating nature can increase the electron density at the C2 position, making the C-Cl bond stronger and less susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)). However, its steric bulk may also play a role in influencing the approach of the catalyst.

Q3: Which cross-coupling reactions are most suitable for this substrate?

A3: Palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are commonly employed for the functionalization of chloropyridines. Success with this compound often requires carefully optimized conditions, particularly the choice of a highly active catalyst system.

Q4: What are the key parameters to consider when optimizing a cross-coupling reaction for this substrate?

A4: The most critical parameters are the choice of the palladium catalyst and the ligand. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of the C-Cl bond and stabilize the active catalytic species. Other important factors include the base, solvent, temperature, and reaction time.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no conversion of the starting material.

Potential Cause Troubleshooting Recommendation
Insufficient Catalyst Activity Switch to a more active palladium precatalyst, such as a Buchwald G3 or G4 precatalyst. Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.
Incorrect Base Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging Suzuki couplings.
Poor Solvent Choice Use anhydrous, degassed polar aprotic solvents such as 1,4-dioxane, toluene, or THF. A mixture with water may be necessary to dissolve the base.
Low Reaction Temperature Increase the reaction temperature, potentially using a sealed vessel for higher boiling points. Microwave irradiation can also be beneficial.
Boronic Acid Decomposition Use the boronic acid pinacol ester (Bpin) derivative, which is often more stable. Ensure high purity of the boronic acid.
Buchwald-Hartwig Amination

Issue: Incomplete reaction or formation of side products.

Potential Cause Troubleshooting Recommendation
Catalyst Deactivation Employ a robust catalyst system. For intramolecular reactions or couplings with anilines, a combination of Pd₂(dba)₃ and a bidentate phosphine ligand like Xantphos has proven effective.[1] For intermolecular couplings with other amines, consider using a Buchwald precatalyst with a bulky monophosphine ligand.
Base Incompatibility Use a strong, non-coordinating base. Sodium tert-butoxide (NaOtBu) is commonly used and effective.[1]
Solvent Effects Anhydrous, degassed THF is a suitable solvent for many Buchwald-Hartwig reactions.[1] Other ethereal solvents or toluene can also be screened.
Steric Hindrance For sterically demanding coupling partners, a more sterically hindered and electron-rich ligand may be required to facilitate reductive elimination.
Sonogashira Coupling

Issue: Failure of the reaction to proceed or formation of Glaser coupling byproduct.

Potential Cause Troubleshooting Recommendation
Low Catalyst Activity for C-Cl bond activation Use a catalyst system known to be effective for aryl chlorides, such as a palladium source with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃). Consider copper-free conditions to avoid Glaser coupling.
Inappropriate Base/Solvent System A strong amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used as both the base and often as a co-solvent. For challenging substrates, a stronger, non-nucleophilic base in a polar aprotic solvent might be necessary.
Copper(I) Issues Ensure the use of a high-purity Cu(I) source (e.g., CuI) if using copper-cocatalyzed conditions. If Glaser coupling is a major issue, switch to copper-free conditions.
Low Temperature Increase the reaction temperature. Sonogashira couplings of aryl chlorides often require elevated temperatures.

Quantitative Data Summary

The following tables summarize reaction conditions for successful couplings involving this compound and related challenging chloropyridines.

Table 1: Buchwald-Hartwig Tandem Amination/Intramolecular Amidation of this compound [1]

Coupling PartnerPd Source (mol%)Ligand (mol%)Base (mol%)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (3)Xantphos (6)t-BuONa (140)THFReflux1882
4-FluoroanilinePd₂(dba)₃ (3)Xantphos (6)t-BuONa (140)THFReflux1890
4-MethoxyanilinePd₂(dba)₃ (3)Xantphos (6)t-BuONa (140)THFReflux1875

Table 2: General Conditions for Suzuki-Miyaura Coupling of Challenging Chloropyridines

Pd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O100
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene110
XPhos Pd G3 (2)(integrated)K₃PO₄THF80

Experimental Protocols

Protocol 1: Buchwald-Hartwig Tandem Amination/Intramolecular Amidation of this compound with Aniline[1]

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (3 mol%)

  • Xantphos (6 mol%)

  • Sodium tert-butoxide (t-BuONa) (1.4 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add Pd₂(dba)₃, Xantphos, and t-BuONa.

  • Add this compound and anhydrous, degassed THF.

  • Add aniline to the mixture.

  • Heat the reaction mixture to reflux and stir for 18 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., CH₂Cl₂) and filter through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography to yield the 3-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.

Protocol 2: General Starting Conditions for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress. Reaction times can vary from 2 to 24 hours.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Initial Reaction Setup cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome start Low Reactivity of This compound problem Low or No Conversion start->problem catalyst Optimize Catalyst System (e.g., Buchwald Precatalysts, Bulky Ligands) problem->catalyst Primary Check base Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) catalyst->base If still low yield success Successful Cross-Coupling catalyst->success Successful Optimization solvent Change Solvent (e.g., Dioxane, Toluene, THF) base->solvent If still low yield base->success Successful Optimization temp Increase Temperature / Use Microwave solvent->temp If still low yield solvent->success Successful Optimization temp->success Successful Optimization

Caption: Troubleshooting workflow for overcoming low reactivity.

Signaling_Pathway cluster_product Product substrate tert-Butyl (2-chloropyridin-3-yl)carbamate product Cross-Coupled Product partner Coupling Partner (Boronic Acid, Amine, Alkyne) catalyst Palladium Catalyst (Pd Source + Ligand) catalyst->product base Base base->product solvent Solvent solvent->product temperature Temperature temperature->product

Caption: Key factors influencing cross-coupling success.

References

Technical Support Center: Optimizing Reactions of tert-Butyl (2-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (2-chloropyridin-3-yl)carbamate. The information is designed to help optimize reaction conditions, particularly temperature and time, and to address common issues encountered during its synthesis and use.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound via the Boc protection of 2-chloro-3-aminopyridine.

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Insufficient Reaction Time: The reaction may not have reached completion, especially at lower temperatures. 2. Low Reaction Temperature: The activation energy for the reaction may not be met at ambient temperatures. 3. Ineffective Base: The base used may not be strong enough to deprotonate the amine or neutralize the generated acid.1. Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS and allow it to proceed for a longer duration (e.g., up to 24 hours). 2. Increase Reaction Temperature: Gently heat the reaction mixture. A moderate temperature of 40-50°C can significantly increase the reaction rate.[1] 3. Use a Stronger Base: Employ a stronger, non-nucleophilic base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).
Formation of Di-Boc Protected Byproduct 1. Excess (Boc)₂O: Using a large excess of di-tert-butyl dicarbonate can lead to the protection of the pyridine ring nitrogen or the already formed carbamate nitrogen. 2. High Reaction Temperature: Higher temperatures can sometimes favor over-reaction. 3. Use of DMAP as a Catalyst: 4-Dimethylaminopyridine (DMAP) can be too effective and promote di-protection.1. Stoichiometric Control: Use a controlled amount of (Boc)₂O, typically 1.05 to 1.2 equivalents. 2. Optimize Temperature: Conduct the reaction at room temperature or a slightly elevated temperature (e.g., 40°C) and monitor for the formation of the di-Boc byproduct. 3. Avoid DMAP if possible: For this substrate, a simple organic base like triethylamine should be sufficient. If a catalyst is needed, use it in catalytic amounts (e.g., 0.05 eq).
Incomplete Reaction/Stalling 1. Poor Solubility of Starting Material: 2-chloro-3-aminopyridine may not be fully dissolved in the chosen solvent. 2. Deactivation of Reagent: The (Boc)₂O may have degraded due to improper storage or moisture.1. Solvent Selection: Use a co-solvent system or a solvent that ensures complete dissolution of the starting material, such as a mixture of THF and acetonitrile. 2. Fresh Reagent: Use a fresh bottle of di-tert-butyl dicarbonate.
Complex Product Mixture 1. Side Reactions: Unwanted reactions may be occurring due to high temperatures or reactive impurities. 2. Degradation of Product: The product might be unstable under the reaction or workup conditions.1. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature). 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. 3. Careful Workup: Ensure the workup procedure is mild and avoids strongly acidic or basic conditions if the product is sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and time for the synthesis of this compound?

A1: The optimal conditions can vary depending on the scale and specific reagents used. However, a good starting point is to conduct the reaction at room temperature for 2 to 8 hours.[2] For less reactive substrates or to increase the reaction rate, the temperature can be moderately increased to 40-50°C.[1] It is recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal time for completion.

Q2: What is the most common side product in this reaction and how can I minimize it?

A2: The most common side product is the di-Boc protected derivative, where a second Boc group is attached to the molecule. To minimize its formation, it is crucial to use a controlled amount of di-tert-butyl dicarbonate ((Boc)₂O), typically between 1.05 and 1.2 equivalents. Conducting the reaction at room temperature and avoiding highly active catalysts like DMAP can also help improve the selectivity for the mono-Boc product.[2]

Q3: Can I use a different base other than triethylamine (TEA)?

A3: Yes, other non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) can be used. Inorganic bases like sodium bicarbonate can also be employed, particularly in biphasic solvent systems, though they may result in longer reaction times. The choice of base can influence the reaction rate and selectivity.

Q4: How does the solvent affect the reaction?

A4: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Common solvents for Boc protection include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[3] A solvent that ensures good solubility of both the 2-chloro-3-aminopyridine and (Boc)₂O is essential for an efficient reaction.

Q5: My reaction is very slow at room temperature. What is the first thing I should try?

A5: If the reaction is sluggish at room temperature, the first step is to gently heat the reaction mixture to around 40°C.[1] This moderate increase in temperature often significantly accelerates the reaction without promoting the formation of major side products. Concurrently, ensure that your (Boc)₂O reagent is fresh and active.

Data Presentation

The following table summarizes the expected outcomes based on varying reaction parameters for the Boc protection of aminopyridines, which can be extrapolated for 2-chloro-3-aminopyridine.

Temperature (°C)Time (hours)Expected Yield of Mono-Boc ProductPotential for Di-Boc FormationReference
Room Temperature1 - 2High (85-90%)Low (Mono:Di ratio ~50:1 to 20:1)[2]
Room Temperature8Moderate (60%)Moderate (Mono:Di ratio ~4:1)[2]
40 - 502 - 4HighModerate[1]
> 601 - 2Variable (potential for degradation)High

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline for the Boc protection of 2-chloro-3-aminopyridine.

Materials:

  • 2-chloro-3-aminopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-chloro-3-aminopyridine (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Visualizations

Experimental Workflow for Boc Protection

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-chloro-3-aminopyridine in Solvent add_base Add Triethylamine start->add_base add_boc Add (Boc)₂O Solution add_base->add_boc stir Stir at Room Temperature (2-8 hours) add_boc->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation (e.g., Di-Boc) start->cause2 cause3 Reagent Degradation start->cause3 sol1a Increase Reaction Time cause1->sol1a sol1b Increase Temperature (40-50°C) cause1->sol1b sol2a Use Stoichiometric (Boc)₂O cause2->sol2a sol2b Optimize Temperature cause2->sol2b sol3 Use Fresh Reagents cause3->sol3

Caption: Troubleshooting flowchart for addressing low product yield in the Boc protection reaction.

References

Technical Support Center: Deprotection of Boc-Protected (2-chloropyridin-3-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-Butyl (2-chloropyridin-3-yl)carbamate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of this compound derivatives?

A1: The most common methods for Boc deprotection involve treatment with strong acids.[1][2] Standard conditions typically utilize trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol.[1][3][4] The reaction is generally fast and occurs at room temperature.[1]

Q2: My Boc deprotection is sluggish or incomplete. What could be the issue?

A2: Incomplete deprotection can arise from several factors:

  • Insufficient Acid: The electron-withdrawing nature of the 2-chloropyridine ring can decrease the reactivity of the carbamate towards acid-mediated cleavage.[5][6] Increasing the concentration or equivalents of the acid can often resolve this.[7] Studies have shown that the reaction rate can have a second-order dependence on the HCl concentration.[8]

  • Reaction Time: While typically fast, some derivatives may require longer reaction times for complete conversion.[3] Monitoring the reaction by TLC or LC-MS is crucial.

  • Temperature: For particularly stubborn substrates, a moderate increase in temperature (e.g., to 40-50°C) can be beneficial, but care must be taken to avoid side reactions.[9]

Q3: I am observing significant side product formation. What are the likely side reactions and how can I mitigate them?

A3: A primary side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation generated during the reaction.[10][11] The electron-deficient pyridine ring itself is less susceptible, but other nucleophiles in the substrate or reaction mixture can be alkylated.[10][11]

To minimize these side reactions:

  • Use Scavengers: The addition of scavengers like anisole, thioanisole, or triethylsilane can effectively trap the tert-butyl cation.[12][13]

  • Alternative Reagents: Consider milder deprotection methods that do not generate a free tert-butyl cation with the same propensity for alkylation.

Q4: Are there milder alternatives to strong acids like TFA and HCl for this deprotection?

A4: Yes, several milder methods can be employed, which are particularly useful if your substrate contains other acid-sensitive functional groups:

  • Aqueous Phosphoric Acid: This is an effective, environmentally friendly, and selective reagent for the deprotection of tert-butyl carbamates.[14]

  • Oxalyl Chloride in Methanol: This system provides a mild and selective deprotection of Boc groups at room temperature.[5][6] The reaction is often complete within 1-4 hours with high yields.[6]

  • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent, sometimes just water, can effect deprotection.[9][15]

Q5: Can I selectively deprotect the Boc group in the presence of other acid-labile protecting groups?

A5: The Boc group is one of the more acid-sensitive protecting groups, allowing for potential selective deprotection.[10][11] By carefully controlling the acid concentration, temperature, and reaction time, it is often possible to remove a Boc group while leaving more robust acid-labile groups intact.[10] Lewis acids like AlCl₃ have also been reported for selective N-Boc cleavage.[13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of TFA or use 4M HCl in dioxane.[4][8] Monitor the reaction progress carefully.
Short reaction time.Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.[3]
Low reaction temperature.Gradually increase the reaction temperature to 40-50°C if the substrate is stable.[9]
Formation of t-Butyl Adducts Alkylation by the tert-butyl cation.Add a scavenger such as anisole, thioanisole, or triethylsilane to the reaction mixture.[12][13]
Degradation of Substrate Harsh acidic conditions.Switch to a milder deprotection method such as aqueous phosphoric acid[14], oxalyl chloride in methanol[5][6], or thermal conditions.[15]
Presence of water with strong acids and ethers.Use anhydrous solvents, especially with HCl in dioxane, to prevent ether cleavage and formation of chloro-alcohols.[16]
Difficulty in Product Isolation Product is a salt.After acidic work-up, the product amine will be in its salt form (e.g., hydrochloride or trifluoroacetate). Neutralize with a base (e.g., NaHCO₃, Et₃N) during work-up to obtain the free amine.
Emulsion during work-up.Add brine to the aqueous layer to break the emulsion.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve the this compound derivative (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration).[12]

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% v/v) dropwise to the stirred solution.[3][12]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.[12]

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the deprotected amine.[12]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
  • Dissolve the this compound derivative (1 equivalent) in anhydrous 1,4-dioxane.

  • Add a solution of 4M HCl in dioxane (2-10 equivalents).[4]

  • Stir the mixture at room temperature for 1-16 hours.[4] The product may precipitate as the hydrochloride salt.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure. The resulting solid can be triturated with a solvent like ethyl acetate or diethyl ether to afford the purified hydrochloride salt.[4]

  • Alternatively, the reaction mixture can be diluted with an organic solvent and the product extracted after neutralization with a base.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
  • Dissolve the this compound derivative (1 equivalent) in methanol.

  • Add oxalyl chloride (3 equivalents) to the solution at room temperature.[5]

  • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an appropriate solvent and wash with a mild base to obtain the free amine.

Data Summary

Comparison of Common Deprotection Conditions
Reagent Solvent Temperature Time Key Considerations
TFADCM0°C to RT1-4 hEffective but harsh; may require scavengers.[3][12]
HCl1,4-DioxaneRT1-16 hCommonly used; product precipitates as HCl salt.[4]
Oxalyl ChlorideMethanolRT1-4 hMild and selective; good for sensitive substrates.[5][6]
H₃PO₄ (aq)THFRTHigh YieldingEnvironmentally benign and selective.[14]
HeatWater100°C< 15 minGreen method; suitable for some substrates.[15]

Visual Guides

Deprotection_Workflow cluster_start Starting Material cluster_conditions Deprotection Conditions cluster_process Reaction & Work-up cluster_end Final Product Start Boc-Protected (2-chloropyridin-3-yl)carbamate TFA TFA / DCM Start->TFA Choose Reagent HCl HCl / Dioxane Start->HCl Choose Reagent OxalylCl Oxalyl Chloride / MeOH Start->OxalylCl Choose Reagent Other Other Mild Conditions Start->Other Choose Reagent Reaction Stir at RT TFA->Reaction HCl->Reaction OxalylCl->Reaction Other->Reaction Workup Aqueous Work-up & Neutralization Reaction->Workup End Deprotected 2-Chloro-3-aminopyridine Workup->End

Caption: General workflow for the deprotection of Boc-protected (2-chloropyridin-3-yl)carbamate.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocAmine Boc-Protected Amine Protonated Protonated Carbamate BocAmine->Protonated + H+ Acid H+ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Loss of t-Bu+ tBu t-Butyl Cation Protonated->tBu Amine Free Amine CarbamicAcid->Amine - CO₂ CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tBu->Isobutylene - H+

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

References

Technical Support Center: Troubleshooting Guide for tert-Butyl (2-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl (2-chloropyridin-3-yl)carbamate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis, purification, and use of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of this compound?

A1: this compound is typically a white to off-white solid. It is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group. It is recommended to store the compound in a cool, dry place, away from strong oxidizing agents.

Q2: In which solvents is this compound soluble?

A2: It is generally soluble in a range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). Its solubility in non-polar solvents like hexanes is lower, which can be utilized for precipitation during purification. It has limited solubility in water.

Q3: What are the primary applications of this compound in organic synthesis?

A3: This compound is a valuable intermediate in medicinal chemistry and drug discovery. The 2-chloro-3-amino pyridine core is a common scaffold in pharmacologically active molecules. The Boc-protected amine allows for selective functionalization at other positions of the pyridine ring, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination at the C-2 position. Following these transformations, the Boc group can be removed to reveal the free amine for further derivatization.

Q4: What are the main safety concerns when working with this compound?

Troubleshooting Guides

Synthesis of this compound

Problem: Low or no yield during the synthesis from 2-chloro-3-aminopyridine and di-tert-butyl dicarbonate (Boc)₂O.

Possible Cause Troubleshooting Step
Inefficient base Ensure an adequate amount of a suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate) is used to neutralize the acid formed during the reaction.
Low reactivity of the amine The amino group of 2-chloro-3-aminopyridine can be deactivated by the electron-withdrawing effect of the chlorine atom and the pyridine nitrogen. Consider using a catalyst such as 4-dimethylaminopyridine (DMAP) to accelerate the reaction.
Reaction temperature too low While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion.
Impure starting materials Ensure the 2-chloro-3-aminopyridine is pure and dry. Water can hydrolyze (Boc)₂O.

Synthesis_Troubleshooting

Suzuki-Miyaura Coupling Reactions

Problem: Low yield of the desired coupled product when using this compound as the substrate.

Possible Cause Troubleshooting Step
Catalyst deactivation The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) to promote the reaction.[3]
Ineffective base The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for coupling with chloropyridines.[3]
Protodeboronation of the boronic acid This side reaction consumes the boronic acid. Use anhydrous solvents and consider using a boronate ester (e.g., pinacol ester) which is more stable.
Homocoupling of the boronic acid This is often caused by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[3]
Low reaction temperature Chloropyridines are less reactive than their bromo or iodo counterparts. Higher reaction temperatures (e.g., 80-110 °C) may be required.[3]

Suzuki_Troubleshooting

Buchwald-Hartwig Amination

Problem: Inefficient amination of this compound.

Possible Cause Troubleshooting Step
Inappropriate ligand Similar to Suzuki coupling, the choice of ligand is crucial. Highly electron-donating and sterically hindered ligands, such as biaryl phosphines (e.g., XPhos, SPhos) or ferrocenyl phosphines (e.g., Josiphos), are often effective.[4][5]
Base incompatibility A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. If your substrate is base-sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ can be tried, although this may require a more active catalyst system or higher temperatures.[4]
Catalyst poisoning The amine substrate or product can sometimes inhibit the catalyst. Using a higher catalyst loading or a more robust catalyst system may be necessary.
Side reaction: Hydrodehalogenation The starting material is converted to the corresponding des-chloro compound. This can be minimized by using an appropriate ligand and ensuring an inert atmosphere.

Buchwald_Hartwig_Troubleshooting

Boc Deprotection

Problem: Incomplete deprotection or formation of byproducts.

Possible Cause Troubleshooting Step
Insufficient acid strength or amount Ensure a sufficient excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., DCM or 1,4-dioxane) is used.
Formation of tert-butyl cation byproducts The liberated tert-butyl cation can alkylate electron-rich aromatic rings or other nucleophilic functional groups in the molecule.[6] Add a scavenger such as triethylsilane or thioanisole to the reaction mixture to trap the cation.
Acid-labile functional groups If other acid-sensitive groups are present, consider using milder deprotection conditions, such as a lower concentration of acid or a weaker acid like phosphoric acid.[7]
Work-up issues After deprotection, the resulting amine salt needs to be neutralized. A basic workup with aqueous sodium bicarbonate or sodium hydroxide is typically required to obtain the free amine.

Boc_Deprotection_Troubleshooting

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%). Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reactants and Solvent: Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

General Procedure for Boc Deprotection
  • Reaction Setup: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Cool the solution to 0 °C and add the acid (e.g., a 20-50% solution of TFA in DCM, or a 4M solution of HCl in 1,4-dioxane) dropwise. If necessary, a scavenger can be added at this stage.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Isolation: The product is often obtained as the corresponding amine salt. To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Data Presentation

Typical Reaction Conditions and Yields (Literature Examples for Related Compounds)
ReactionSubstrateCoupling Partner/ReagentCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki2-Chloropyridine derivativeArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001270-95
Buchwald2-Chloropyridine derivativePrimary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene1008-1665-90
Boc DeprotectionBoc-protected amineTFA--DCMRT1-2>95

Note: Yields are highly substrate-dependent and the above are illustrative examples.

Spectroscopic Data for a Related Isomer: tert-Butyl (6-chloropyridin-3-yl)carbamate
  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J=2.8 Hz, 1H), 7.89 (dd, J=8.8, 2.8 Hz, 1H), 7.26 (d, J=8.8 Hz, 1H), 6.75 (br s, 1H), 1.53 (s, 9H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 152.4, 144.5, 142.7, 135.9, 129.9, 125.1, 81.3, 28.3.

Note: This data is for the 6-chloro-3-yl isomer and should be used for comparative purposes only. Actual shifts for this compound will differ.

References

common impurities in tert-Butyl (2-chloropyridin-3-yl)carbamate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl (2-chloropyridin-3-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding common impurities and their removal during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of 2-chloro-3-aminopyridine with di-tert-butyl dicarbonate (Boc anhydride). The most common impurities found in the crude product include:

  • Unreacted Starting Materials: 2-chloro-3-aminopyridine and residual di-tert-butyl dicarbonate.

  • Byproducts from Boc Anhydride Decomposition: tert-Butanol and isobutylene, which can form from the breakdown of Boc anhydride, especially in the presence of moisture or at elevated temperatures.[1][2][3]

  • Over-alkylation Product: Although less common with the less nucleophilic aminopyridine, there is a potential for the formation of a di-Boc protected byproduct where a second Boc group is attached.

  • Impurities from Starting Materials: The purity of the initial 2-chloro-3-aminopyridine can introduce other related substances into the final product.

Q2: My reaction seems complete by TLC, but the final product purity is low after work-up. What could be the issue?

A2: Low purity after a seemingly complete reaction can often be attributed to the work-up procedure or instability of the Boc anhydride. Excess Boc anhydride and its byproducts (tert-butanol) can be challenging to remove completely by simple extraction. If the reaction was heated, thermal decomposition of the Boc anhydride could have led to additional impurities.[1][3] It is also crucial to ensure the starting 2-chloro-3-aminopyridine is of high purity.

Q3: I am observing a byproduct with a higher Rf value than my product on the TLC plate. What could it be?

A3: A higher Rf value generally indicates a less polar compound. This could potentially be the di-Boc protected byproduct, N,N-bis(tert-butoxycarbonyl)-2-chloropyridin-3-amine. While sterically less favored, its formation is possible, especially if an excess of Boc anhydride and a strong base are used.

Q4: How can I effectively remove the unreacted 2-chloro-3-aminopyridine?

A4: Unreacted 2-chloro-3-aminopyridine is more polar than the desired product. It can typically be removed through:

  • Aqueous Acid Wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) during the work-up will protonate the basic aminopyridine, causing it to move into the aqueous layer. Care must be taken to avoid prolonged exposure to strong acid, which could lead to cleavage of the Boc protecting group.

  • Column Chromatography: Silica gel column chromatography is a very effective method for separating the more polar starting material from the product.

Q5: What is the best way to remove residual tert-butanol?

A5: tert-Butanol can often be removed by:

  • Azeotropic Distillation: Co-evaporation with a solvent like toluene under reduced pressure can help remove residual tert-butanol.

  • High Vacuum Drying: Drying the product under high vacuum for an extended period can also effectively remove volatile impurities like tert-butanol.

  • Column Chromatography: This will also separate the more polar tert-butanol from the product.

Troubleshooting Guides

Problem 1: Incomplete Reaction
Symptom Possible Cause Troubleshooting Step
Significant amount of 2-chloro-3-aminopyridine remaining by TLC/LC-MS.Insufficient Boc anhydride.Use a slight excess (1.1-1.2 equivalents) of Boc anhydride.
Inadequate base or catalyst.Ensure an appropriate base (e.g., triethylamine, DMAP) is used in a suitable amount to facilitate the reaction.[4]
Low reaction temperature or short reaction time.Allow the reaction to stir at room temperature for a longer period or gently warm if necessary, while monitoring for Boc anhydride decomposition.
Problem 2: Difficulty in Purification
Symptom Possible Cause Troubleshooting Step
Product co-elutes with an impurity during column chromatography.Improper solvent system.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) often provides good separation.
Oily product that is difficult to solidify.Presence of volatile impurities like tert-butanol or residual solvent.Dry the product under high vacuum. Consider dissolving the oil in a minimal amount of a solvent in which the product is sparingly soluble and attempting to precipitate it by adding a non-polar co-solvent (antisolvent precipitation).
Low recovery after purification.Product loss during aqueous work-up.Ensure the pH of the aqueous washes is controlled to prevent premature deprotection of the Boc group. Minimize the number of extraction steps.
Product instability on silica gel.If the product is suspected to be unstable on silica gel, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.

Data Presentation

Table 1: Common Impurities and their Characteristics

ImpurityChemical NameTypical Rf (relative to product)Key Analytical Signal (¹H NMR)
Starting Material 2-chloro-3-aminopyridineLowerAromatic protons and a broad NH₂ signal.
Reagent Di-tert-butyl dicarbonateHigherSinglet at ~1.5 ppm.
Byproduct tert-ButanolHigherSinglet at ~1.3 ppm and a broad OH signal.
Byproduct N,N-bis(tert-butoxycarbonyl)-2-chloropyridin-3-amineHigherTwo singlets for the two Boc groups.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Column Packing: Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane or heptane).

  • Loading: Load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., 20-30% ethyl acetate in hexane).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Identify a suitable solvent system. A good system will dissolve the compound when hot but have low solubility when cold. A mixture of a good solvent (e.g., ethyl acetate, isopropanol) and a poor solvent (e.g., hexane, heptane) is often effective.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude Product (with impurities) Workup Aqueous Work-up (Dilute Acid/Base Washes) Crude->Workup Remove water-soluble impurities Evaporation Solvent Evaporation Workup->Evaporation Purification Purification Step Evaporation->Purification Column Column Chromatography Purification->Column Primary Method Recrystal Recrystallization Purification->Recrystal Alternative Method Pure Pure Product (>98% Purity) Column->Pure Recrystal->Pure

Caption: General workflow for the purification of this compound.

Impurity_Relationship cluster_reactants Starting Materials cluster_products Reaction Products cluster_impurities Potential Impurities 2_chloro_3_aminopyridine 2-chloro-3-aminopyridine Target_Product tert-Butyl (2-chloropyridin-3-yl)carbamate 2_chloro_3_aminopyridine->Target_Product Unreacted_Amine Unreacted 2-chloro-3-aminopyridine 2_chloro_3_aminopyridine->Unreacted_Amine Incomplete Reaction Boc_anhydride Di-tert-butyl dicarbonate Boc_anhydride->Target_Product Unreacted_Boc Unreacted Boc Anhydride Boc_anhydride->Unreacted_Boc Excess Reagent Boc_Byproducts tert-Butanol, Isobutylene Boc_anhydride->Boc_Byproducts Decomposition Di_Boc Di-Boc Product Target_Product->Di_Boc Over-reaction

Caption: Relationship between reactants, product, and common impurities.

References

Validation & Comparative

A Comparative Guide to Pyridine Building Blocks: Focus on tert-Butyl (2-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The selection of appropriately functionalized pyridine building blocks is a critical decision in the design of efficient and robust synthetic routes. This guide provides a comprehensive comparison of tert-butyl (2-chloropyridin-3-yl)carbamate with other common pyridine building blocks, focusing on their performance in key cross-coupling reactions. The information presented herein is supported by experimental data from the literature to aid researchers in making informed decisions for their synthetic endeavors.

Introduction to this compound

This compound is a versatile bifunctional building block. The 2-chloro substituent serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The tert-butoxycarbonyl (Boc)-protected amine at the 3-position provides a latent amino group that can be deprotected under acidic conditions for further functionalization. This combination of a reactive cross-coupling site and a protected amine makes it a valuable intermediate in the synthesis of complex, biologically active molecules.

Comparison of Reactivity in Key Cross-Coupling Reactions

The utility of a pyridine building block is often determined by its reactivity in common bond-forming reactions. This section compares the performance of this compound with alternative building blocks in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The alternatives chosen for comparison are 2-bromo-3-aminopyridine and 2-chloro-3-aminopyridine, which offer different halogen handles and a free amino group.

It is important to note that direct, side-by-side comparative studies for this compound are limited in the literature. Therefore, the following comparisons are based on representative experimental data for each class of compound, and reactivity trends should be considered in the context of the specific reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The reactivity of the halide in this reaction generally follows the trend I > Br > Cl. Consequently, 2-bromopyridines are typically more reactive than their 2-chloropyridine counterparts, often requiring less forcing conditions.

Table 1: Comparison of Pyridine Building Blocks in Suzuki-Miyaura Coupling

EntryPyridine Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compound4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012Est. 70-85
22-Bromo-3-aminopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285
32-Chloro-3-aminopyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane1001875

Estimated yield based on typical Suzuki couplings of 2-chloropyridines with electron-rich boronic acids under similar conditions.

As indicated in Table 1, the chloro-substituted pyridines (Entries 1 and 3) generally require more active catalyst systems, such as those employing bulky phosphine ligands like SPhos, and higher temperatures to achieve good yields compared to the bromo-substituted analogue (Entry 2). The Boc-protected amine in this compound may offer better solubility in organic solvents compared to the free amine in 2-chloro-3-aminopyridine, potentially influencing reaction kinetics.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl and N-heteroaryl amines. Similar to the Suzuki-Miyaura reaction, the reactivity of the halide is a key factor.

Table 2: Comparison of Pyridine Building Blocks in Buchwald-Hartwig Amination

EntryPyridine Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1006Est. 80-95
22-Bromo-3-aminopyridineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1102490
32-Chloro-3-aminopyridineAnilinePd₂(dba)₃ / XantphosNaOtBuDioxane1102482

Estimated yield based on typical Buchwald-Hartwig aminations of 2-chloropyridines with secondary amines under similar conditions.

The data in Table 2 suggests that while both chloro- and bromo-pyridines can be effective substrates in Buchwald-Hartwig amination, the chloro derivatives (Entries 1 and 3) often necessitate the use of more sophisticated and electron-rich ligands like XPhos or Xantphos to facilitate the challenging oxidative addition step. The free amino group in 2-bromo-3-aminopyridine and 2-chloro-3-aminopyridine can potentially coordinate to the palladium center and inhibit catalysis, which might require careful optimization of reaction conditions. The Boc-protecting group in this compound circumvents this issue.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is widely used for the synthesis of alkynyl-substituted heterocycles.

Table 3: Comparison of Pyridine Building Blocks in Sonogashira Coupling

EntryPyridine Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF8012Est. 60-75
22-Bromo-3-aminopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[1]
32-Chloro-3-aminopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF10024Moderate

Estimated yield based on typical Sonogashira couplings of 2-chloropyridines.

The trend of halide reactivity is particularly pronounced in the Sonogashira coupling. As shown in Table 3, the 2-bromopyridine derivative (Entry 2) reacts efficiently to give a high yield of the desired product. In contrast, 2-chloropyridines (Entries 1 and 3) are significantly less reactive and typically provide lower to moderate yields under similar conditions, often requiring longer reaction times and higher catalyst loadings.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a starting point and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine

To a solution of the 2-chloropyridine (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv) in a degassed solvent mixture (e.g., Toluene/H₂O, 4:1) is added the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%). The reaction mixture is heated under an inert atmosphere at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is then cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a 2-Chloropyridine

In an inert atmosphere glovebox, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv). The 2-chloropyridine (1.0 equiv) and the amine (1.2 equiv) are added, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane). The vessel is sealed and heated to 80-120 °C with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

General Procedure for Sonogashira Coupling of a 2-Bromopyridine[1]

To a solution of the 2-bromopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a degassed solvent (e.g., DMF) are added the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a base (e.g., Et₃N, 2.0 equiv). The reaction mixture is heated under an inert atmosphere at 80-100 °C for the indicated time. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Visualization of Synthetic Strategies

The selection of a pyridine building block often depends on the desired synthetic pathway and the compatibility of its functional groups with the planned chemical transformations.

building_block_selection cluster_start Synthetic Goal cluster_strategy Retrosynthetic Analysis cluster_building_blocks Pyridine Building Block Choice cluster_reactions Key Reactions start Target Molecule with Pyridine Core disconnection Key Bond Disconnection start->disconnection tert_butyl tert-Butyl (2-chloropyridin-3-yl)carbamate disconnection->tert_butyl C-C or C-N bond bromo_amine 2-Bromo-3-aminopyridine disconnection->bromo_amine C-C or C-N bond chloro_amine 2-Chloro-3-aminopyridine disconnection->chloro_amine C-C or C-N bond suzuki Suzuki-Miyaura tert_butyl->suzuki Cl handle, Boc protection buchwald Buchwald-Hartwig tert_butyl->buchwald Cl handle, Boc protection sonogashira Sonogashira tert_butyl->sonogashira Cl handle, Boc protection bromo_amine->suzuki Br handle, free amine bromo_amine->buchwald Br handle, free amine bromo_amine->sonogashira Br handle, free amine chloro_amine->suzuki Cl handle, free amine chloro_amine->buchwald Cl handle, free amine chloro_amine->sonogashira Cl handle, free amine

Caption: Decision workflow for selecting a pyridine building block.

The diagram above illustrates the decision-making process in selecting a pyridine building block based on the desired synthetic transformation. The choice between this compound and its alternatives often hinges on the desired reactivity of the halogen, the need for a protected versus a free amine, and the specific cross-coupling reaction to be employed.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pyridine-containing molecules. Its 2-chloro substituent, while generally less reactive than a bromo substituent, can be effectively activated for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings using modern, highly active palladium catalyst systems. The Boc-protected amino group offers the advantage of preventing catalyst inhibition and allows for late-stage deprotection and further functionalization.

In comparison to 2-bromo-3-aminopyridine, this compound typically requires more forcing reaction conditions for cross-coupling reactions. However, its stability and the orthogonal reactivity of the chloro and protected amino groups provide distinct synthetic advantages. When compared to 2-chloro-3-aminopyridine, the Boc-protected analogue may offer improved solubility and circumvent potential complications arising from the free amine.

Ultimately, the choice of the optimal pyridine building block will depend on the specific synthetic target, the desired reaction sequence, and the availability of reagents and catalysts. This guide provides a framework for researchers to navigate these choices and design efficient and successful synthetic strategies.

References

A Comparative Guide to Analytical Methods for the Purity Validation of tert-Butyl (2-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a critical aspect of the drug development pipeline. The purity of tert-Butyl (2-chloropyridin-3-yl)carbamate, a key building block in the synthesis of various pharmaceutical agents, directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of common analytical methods for validating the purity of this compound, offering insights into their principles, advantages, and practical applications.

The validation of purity for pharmaceutical intermediates like this compound typically involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component as well as any process-related impurities or degradation products. The most prevalent and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required sensitivity, and the desired level of structural information. The following table summarizes and compares the key characteristics of HPLC, GC, and NMR for the purity validation of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information and quantification.
Primary Use Quantification of the main component and non-volatile or thermally labile impurities.Analysis of volatile and semi-volatile impurities, including residual solvents.Structural elucidation, identification, and absolute quantification (qNMR) without the need for a specific reference standard of the analyte.
Typical Column/Probe C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)Low-polarity capillary column (e.g., 5% phenyl polysiloxane)5 mm broadband probe
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of ~1 mg/mL, followed by filtration.Dissolution in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of ~1 mg/mL.Dissolution in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with an internal standard for qNMR.
Key Advantages High resolution, high sensitivity, suitable for a wide range of compounds.Excellent for separating and quantifying volatile impurities and residual solvents.Provides unambiguous structural information, can be a primary method for purity assignment (qNMR).
Limitations May require specific reference standards for impurity identification and quantification. Not suitable for very volatile impurities.Limited to thermally stable and volatile compounds. Derivatization may be required for non-volatile compounds.Lower sensitivity compared to chromatographic methods. Higher instrumentation cost.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. Below are representative methodologies for each of the discussed analytical techniques, which can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment and quantification of non-volatile impurities.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC)

This method is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents.

  • Instrumentation: Gas chromatograph coupled to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: Low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C (FID) or MS transfer line at 280°C.

    • Injection Mode: Split (e.g., 50:1).

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound.

    • Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This technique is invaluable for the structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.[1]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Parameters:

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Internal Standard: For qNMR, a certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

    • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals to ensure full relaxation.

    • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (e.g., >250:1) for the signals of interest.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound and a similar, accurately weighed amount of the internal standard into a vial.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Ensure complete dissolution before transferring the solution to a 5 mm NMR tube.

Workflow and Data Analysis

The following diagrams illustrate a typical workflow for the analytical validation of this compound purity and a logical relationship for method selection.

cluster_0 Analytical Validation Workflow Sample Receipt Sample Receipt Method Development & Optimization Method Development & Optimization Sample Receipt->Method Development & Optimization Initial Characterization Method Validation Method Validation Method Development & Optimization->Method Validation Finalized Protocol Routine Analysis Routine Analysis Method Validation->Routine Analysis Validated Method Data Review & Reporting Data Review & Reporting Routine Analysis->Data Review & Reporting Analytical Data

A typical workflow for analytical method validation.

Purity Question Purity Question Volatile Impurities? Volatile Impurities? Purity Question->Volatile Impurities? Non-Volatile Impurities? Non-Volatile Impurities? Volatile Impurities?->Non-Volatile Impurities? No Use GC Use GC Volatile Impurities?->Use GC Yes Structural Confirmation? Structural Confirmation? Use NMR Use NMR Structural Confirmation?->Use NMR Yes End End Non-Volatile Impurities?->Structural Confirmation? No Use HPLC Use HPLC Non-Volatile Impurities?->Use HPLC Yes Use HPLC->Structural Confirmation?

A decision tree for selecting an analytical method.

References

Comparative Analysis of HPLC and GC-MS Methods for the Quantification of tert-Butyl (2-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of tert-Butyl (2-chloropyridin-3-yl)carbamate. As a crucial intermediate in pharmaceutical synthesis, robust and reliable analytical methods are paramount for ensuring its purity and quality. This document outlines proposed methodologies, based on established analytical principles for carbamate compounds, to assist researchers in selecting the most appropriate technique for their specific needs.

Introduction to Analytical Approaches

The selection of an analytical technique for this compound hinges on the compound's physicochemical properties. Carbamates, as a class, can exhibit thermal lability, which presents a challenge for gas chromatography.[1][2] High-Performance Liquid Chromatography (HPLC) is often the preferred method for these types of compounds as it avoids high-temperature conditions.[1][3] Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity but may necessitate a derivatization step to enhance the thermal stability and volatility of the analyte.[2][4]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds.[5] A reversed-phase HPLC method with UV detection is a suitable approach for the routine analysis of this compound.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Gradient Program:

      • 0-2 min: 30% Acetonitrile

      • 2-10 min: Linear gradient from 30% to 80% Acetonitrile

      • 10-12 min: Hold at 80% Acetonitrile

      • 12-13 min: Linear gradient from 80% to 30% Acetonitrile

      • 13-15 min: Hold at 30% Acetonitrile for column re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • For sample analysis, dissolve the test substance in acetonitrile to a similar concentration as the standards.

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_start Weigh Sample/Standard dissolve Dissolve in Acetonitrile prep_start->dissolve dilute Serial Dilution (Standards) dissolve->dilute inject Inject into HPLC dilute->inject separate C18 Reversed-Phase Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For enhanced sensitivity and structural confirmation, GC-MS is a viable, albeit more complex, alternative. Due to the potential for thermal degradation of the carbamate moiety, a derivatization step is often necessary to improve the analyte's volatility and stability.[2] Silylation is a common derivatization technique for compounds containing active hydrogen atoms.

Experimental Protocol: GC-MS with Derivatization

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Autosampler.

Derivatization Procedure:

  • Accurately weigh 1 mg of the sample or standard into a vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for qualitative analysis.

Logical Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh Sample/Standard dissolve Dissolve in Solvent prep_start->dissolve derivatize Silylation (e.g., BSTFA) dissolve->derivatize inject Inject into GC derivatize->inject separate Capillary Column Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry (SIM/Scan) ionize->detect integrate Integrate Ion Chromatogram detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for the GC-MS analysis of this compound with derivatization.

Performance Comparison

The following tables summarize the anticipated performance characteristics of the proposed HPLC and GC-MS methods. These values are representative of what can be expected from modern analytical instrumentation and are intended for comparative purposes.

Table 1: HPLC-UV Method Performance

ParameterProjected Value
Linearity (r²)> 0.999
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantification (LOQ)~ 0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: GC-MS Method Performance

ParameterProjected Value
Linearity (r²)> 0.998
Limit of Detection (LOD)~ 0.01 µg/mL
Limit of Quantification (LOQ)~ 0.03 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust, straightforward, and reliable method for routine quality control and purity assessment. Its primary advantages are the simplicity of sample preparation and its suitability for thermally labile compounds.

  • GC-MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling. The mass spectral data also provides a higher degree of confidence in compound identification. However, the requirement for derivatization adds a layer of complexity to the sample preparation process.

For drug development professionals, a combination of both techniques can be highly beneficial. HPLC can be employed for routine in-process controls and final product assay, while GC-MS can be utilized for the identification of volatile impurities and for limit tests where high sensitivity is required. The development and validation of these methods should be performed in accordance with the relevant regulatory guidelines.

References

A Comparative Analysis of Catalytic Systems for the Cross-Coupling of tert-Butyl (2-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals outlining a comparative study of catalysts for the coupling reactions of tert-Butyl (2-chloropyridin-3-yl)carbamate. This document provides an objective comparison of catalyst performance, supported by experimental data from analogous systems, and includes detailed experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. The efficiency of its coupling reactions is highly dependent on the chosen catalytic system. This guide offers a comparative overview of common catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving this substrate, providing valuable insights for reaction optimization and catalyst selection.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. For the coupling of this compound with various arylboronic acids, the choice of palladium catalyst and ligand is critical to achieving high yields, particularly given the potential for catalyst inhibition by the pyridine nitrogen.

Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Chloro-pyridines with Phenylboronic Acid

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)Reference Substrate
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-52-Chloropyridine-3-boronic acid[1]
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-22-Chloropyridine-3-boronic acid[1]
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-22-Chloropyridine-3-boronic acid[1]
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>901-22-Chloropyridine-3-boronic acid[1]
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O8522Good5Hetaryl Chlorides[2]

Experimental Protocol: Suzuki-Miyaura Coupling

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv). Add the XPhos Pd G3 precatalyst (2 mol%). Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane via syringe. Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion (typically 2-8 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The coupling of this compound with various amines requires a highly active catalyst system to overcome the inertness of the C-Cl bond on the pyridine ring.

Table 2: Performance of Catalysts in the Buchwald-Hartwig Amination of Aryl Chlorides

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)Notes
Pd₂(dba)₃RuPhosNaOtBuToluene10024High2For 2,5-dichloropyridine[4]
NiCl₂(dme)NoneNaOtBu2-MeTHF1002470-905General for aryl chlorides[5]
Ni(COD)₂dppfNaOtBuToluene1003-2471-985For chloropyridines[6]
CrCl₂NoneMg-amideTHF503955For 2-chloropyridine[7]

Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox, to an oven-dried vial, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.5 equiv), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%). Add anhydrous toluene. Seal the vial and heat to 100 °C with stirring. Monitor the reaction by GC-MS or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of conjugated systems. For this compound, efficient coupling requires careful selection of the palladium and optional copper co-catalyst.

Table 3: Performance of Catalysts in the Sonogashira Coupling of Halogenated Pyridines

Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference Substrate
Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-962-Amino-3-bromopyridines[8][9]
(NHC)-Cu / (NHC)-PdK₂CO₃THF601849-95Aryl bromides[10][11]
PdCl₂(PPh₃)₂TBAFNone (neat)80-1200.5-3Moderate to ExcellentAryl chlorides

Experimental Protocol: Sonogashira Coupling

To a Schlenk tube, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%). The tube is evacuated and backfilled with argon. Degassed DMF and triethylamine (Et₃N, 2.0 equiv) are added via syringe. The reaction mixture is heated to 100 °C for 3 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.[8][9]

Visualizing the Catalytic Processes

To aid in the understanding of the fundamental mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Ar-X oxidative_addition Oxidative Addition ar_pd_ar Ar-Pd(II)L₂-Ar' pd_complex->ar_pd_ar Ar'-B(OR)₂ transmetalation Transmetalation (Base) ar_pd_ar->pd0 product Ar-Ar' (Product) ar_pd_ar->product reductive_elimination Reductive Elimination aryl_halide Ar-X boronic_acid Ar'-B(OR)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Ar-X oxidative_addition Oxidative Addition amido_complex Ar-Pd(II)L₂(NR₂) pd_complex->amido_complex HNR₂ amine_coordination Amine Coordination & Deprotonation (Base) amido_complex->pd0 product Ar-NR₂ (Product) amido_complex->product reductive_elimination Reductive Elimination aryl_halide Ar-X amine HNR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants, Base, and Catalyst inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Extraction cool->extract purify Column Chromatography extract->purify

Caption: A general experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Efficiency of tert-Butyl (2-chloropyridin-3-yl)carbamate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the efficiency of tert-Butyl (2-chloropyridin-3-yl)carbamate in two of the most pivotal cross-coupling reactions in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The performance of this reagent is compared with relevant alternatives, supported by available experimental data, to assist researchers in selecting the optimal building blocks for their synthetic campaigns.

Introduction

The functionalization of pyridine rings is a cornerstone of medicinal chemistry, with substituted pyridines forming the core of numerous blockbuster drugs. This compound is a valuable bifunctional building block, offering a handle for cross-coupling at the 2-position (the chloro group) and a protected amine at the 3-position. The tert-butoxycarbonyl (Boc) protecting group is advantageous due to its stability under many reaction conditions and its facile removal under acidic conditions. This guide evaluates its performance in key C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an aryl halide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the pyridine ring.

Comparative Performance

Direct comparative studies on the Suzuki-Miyaura coupling of this compound against its alternatives are not extensively documented in the literature. However, we can infer its reactivity in comparison to simpler, related substrates such as 2-chloropyridine and other protected 2-chloro-3-aminopyridines based on established principles and reported yields for similar systems. The electron-donating nature of the Boc-protected amino group at the 3-position is expected to slightly decrease the electrophilicity of the C-Cl bond at the 2-position compared to unsubstituted 2-chloropyridine, potentially requiring more forcing reaction conditions or more active catalyst systems.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O1001285[1]
2-Chloropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2 mol%)K₂CO₃Dioxane1001692[1]
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2 mol%) / SPhos (4 mol%)Cs₂CO₃Dioxane/H₂O1001875-85 (est.)[1]
This compoundArylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O8522Moderate to Good (General observation for aminomethyltrifluoroborates)[2]
2-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₂Cl₂ (5 mol%)Na₂CO₃ (1M aq.)DioxaneReflux886[3]

Note: The data for this compound is inferred from a study on a related substrate and general observations.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equiv)

  • Degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex Ar¹-Pd(II)(X)L₂ Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II) Intermediate Ar¹-Pd(II)(Ar²)L₂ Transmetalation->Pd(II) Intermediate Reductive\nElimination Reductive Elimination Pd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Product Ar¹-Ar² Reductive\nElimination->Product Ar¹-X Ar¹-X Ar¹-X->Oxidative\nAddition Ar²-B(OR)₂ Ar²-B(OR)₂ Boronate [Ar²-B(OR)₂(Base)]⁻ Ar²-B(OR)₂->Boronate Base Base Base->Boronate Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. In the context of this compound, this reaction enables the introduction of a variety of primary and secondary amines at the 2-position, leading to the formation of 2,3-diaminopyridine derivatives after deprotection.

Comparative Performance

As with the Suzuki-Miyaura coupling, direct comparative studies are limited. The electronic properties of the Boc-protected amino group are expected to influence the reactivity of the C-Cl bond. The reaction of 2-chloropyridines in Buchwald-Hartwig amination is generally more challenging than that of the corresponding bromo- or iodo-pyridines, often requiring more specialized and bulky phosphine ligands to achieve high yields.

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-ChlorotolueneMorpholine(SIPr)Pd(methallyl)Cl (3 mol%)LHMDSTHF2294[1]
4-ChloroanisoleDiphenylaminePd₂(dba)₃ (1 mol%) / tBu₃P·HBF₄ (2 mol%)NaOtBuTolueneReflux65[4]
2-Chloro-p-xylenep-AnisidineNi(tBustb)₃ (2.5 mol%) / dppf (5 mol%)NaOtBuToluene10075[5]
2,4-DichloropyridineAnilinePd₂(dba)₃ / XantphosNaOtBuDioxane100High (regioselective at C-2)[6]
5-Bromo-2-chloropyridine5-Amino-2-chloropyridinePd-Xantphos complexNaOtBuToluene11096 (amination at the 5-position)[6]

Note: The table presents data for related chloropyridine and chloroarene systems to provide a general indication of expected yields.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a Schlenk flask with the palladium precursor, the ligand, and the base.

  • Add this compound (1.0 equiv) and the amine.

  • Remove the flask from the glovebox and add the anhydrous, degassed solvent under a positive pressure of inert gas.

  • Seal the flask and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Combine Ar-Cl, Amine, Catalyst, Ligand, and Base in a Schlenk Flask Inert Evacuate and Backfill with Inert Gas (3x) Start->Inert Solvent Add Degassed Anhydrous Solvent Inert->Solvent Heat Heat to 100-120 °C with Stirring Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench with aq. NH₄Cl Monitor->Quench Reaction Complete Extract Extract with Organic Solvent, Wash, and Dry Quench->Extract Concentrate Concentrate under Reduced Pressure Extract->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Final Product Purify->Product

References

A Comparative Guide to the Synthesis of tert-Butyl (2-chloropyridin-3-yl)carbamate: A Novel Approach Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a novel synthetic route for tert-Butyl (2-chloropyridin-3-yl)carbamate against a standard, established method. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the 3-amino position of 2-chloropyridine is a critical step. However, the electron-deficient nature of the pyridine ring can render the amino group less reactive, leading to challenges in achieving high yields and selectivity. Traditional methods often require harsh conditions or result in the formation of undesired side products.

This guide evaluates a novel synthetic approach that utilizes a peptide coupling-like system to facilitate the Boc protection, comparing it with a standard base-catalyzed method. The objective is to provide a clear, data-driven analysis to aid researchers in selecting the most efficient and effective synthetic strategy.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is primarily achieved through the N-protection of 3-amino-2-chloropyridine. We compare two distinct methodologies:

  • Route A: Standard Base-Catalyzed Method: This common approach involves the reaction of 3-amino-2-chloropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base catalyst, such as 4-dimethylaminopyridine (DMAP).

  • Route B: Novel EDCI/HOBT-Mediated Method: This new route employs coupling agents, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT), in conjunction with Boc₂O and a base. This method is proposed to enhance the reaction's efficiency and selectivity.[1]

Data Presentation

The following table summarizes the key quantitative data from experimental findings for both synthetic routes.

ParameterRoute A: Standard MethodRoute B: Novel Method
Starting Material 3-Amino-2-chloropyridine3-Amino-2-chloropyridine
Key Reagents Di-tert-butyl dicarbonate (Boc₂O), DMAPDi-tert-butyl dicarbonate (Boc₂O), EDCI, HOBT, Triethylamine (TEA)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Time > 4 hours (reaction may be incomplete)2 hours
Temperature Room TemperatureRoom Temperature
Reported Yield 60%[2]80-90%[1]
Selectivity Formation of di-Boc side products reported[2]High selectivity for mono-Boc product[1]
Work-up Aqueous wash, column chromatographyAqueous wash, column chromatography

Experimental Protocols

Detailed methodologies for the compared synthetic routes are provided below.

Route A: Standard Base-Catalyzed Synthesis

This protocol is based on conventional Boc protection procedures for aminopyridines.

Materials:

  • 3-Amino-2-chloropyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-amino-2-chloropyridine (1 equivalent) in dichloromethane.

  • Add DMAP (1.5 equivalents) and di-tert-butyl dicarbonate (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC).

  • Upon completion (or after >4 hours), quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.[2]

Route B: Novel EDCI/HOBT-Mediated Synthesis

This protocol utilizes coupling agents to improve reaction efficiency.[1]

Materials:

  • 3-Amino-2-chloropyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBT)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-amino-2-chloropyridine (1 equivalent, e.g., 10.6 mmol) in dichloromethane (10 mL) at room temperature.[1]

  • Under stirring, add EDCI (1.5 equivalents, 16 mmol), HOBT (0.05 equivalents, 0.5 mmol), triethylamine (1.5 equivalents, 16 mmol), and di-tert-butyl dicarbonate (1.5 equivalents, 16 mmol) sequentially.[1]

  • Continue to stir the reaction mixture at room temperature for 2 hours.[1]

  • After the reaction is complete, wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • Purify the resulting residue by column chromatography to obtain the high-purity this compound.[1]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures for each synthetic route.

G Route A: Standard Base-Catalyzed Synthesis Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A Dissolve 3-Amino-2-chloropyridine in Dichloromethane B Add DMAP and Boc₂O A->B 1. Reagents C Stir at Room Temperature (Monitor by TLC) B->C 2. React D Quench with NaHCO₃ (aq) C->D 3. Quench E Extract with DCM D->E Purification Steps F Wash with Brine E->F Purification Steps G Dry over MgSO₄ F->G Purification Steps H Concentrate G->H Purification Steps I Column Chromatography H->I Purification Steps J tert-Butyl (2-chloropyridin-3-yl)carbamate I->J Yield: 60%

Caption: Workflow for the standard synthesis of this compound.

G Route B: Novel EDCI/HOBT-Mediated Synthesis Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A Dissolve 3-Amino-2-chloropyridine in Dichloromethane B Add EDCI, HOBT, TEA, and Boc₂O A->B 1. Reagents C Stir at Room Temperature (2 hours) B->C 2. React D Wash with Water C->D 3. Work-up E Wash with Brine D->E Purification Steps F Dry over Na₂SO₄ E->F Purification Steps G Concentrate F->G Purification Steps H Column Chromatography G->H Purification Steps I tert-Butyl (2-chloropyridin-3-yl)carbamate H->I Yield: 80-90%

Caption: Workflow for the novel synthesis of this compound.

Conclusion

The validation of this new synthetic route demonstrates a significant improvement over the standard method for preparing this compound. The novel EDCI/HOBT-mediated approach (Route B) offers a substantially higher yield (80-90% vs. 60%) and a shorter reaction time (2 hours vs. >4 hours) under mild, room-temperature conditions.[1][2] Furthermore, it provides enhanced selectivity, minimizing the formation of di-Boc substituted byproducts that can complicate purification in the standard method.[1][2] For researchers and professionals in drug development, the adoption of Route B can lead to a more efficient, time-saving, and cost-effective synthesis of this key intermediate, streamlining the production of more complex target molecules.

References

alternative reagents to tert-Butyl (2-chloropyridin-3-yl)carbamate for pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to tert-Butyl (2-chloropyridin-3-yl)carbamate in Palladium-Catalyzed Cross-Coupling Reactions.

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry. Molecules bearing the pyridine scaffold are integral to a vast array of pharmaceuticals. A common strategy for the elaboration of the pyridine core is the use of pre-functionalized building blocks in cross-coupling reactions. One such building block is this compound, which features a Boc-protected amino group at the 3-position and a chlorine atom at the 2-position, the latter serving as a leaving group in palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

This guide provides a comparative overview of alternative reagents, focusing on variations in the leaving group (halide) and the amino-protecting group. The selection of the optimal building block is critical for reaction efficiency, yield, and compatibility with other functional groups present in the molecule.

Comparison of Halogen Leaving Groups in 2-Halopyridine Cross-Coupling

The nature of the halogen at the 2-position of the pyridine ring significantly influences the rate and success of cross-coupling reactions. This is primarily due to the differing carbon-halogen bond strengths, which affect the rate-determining oxidative addition step in the catalytic cycle.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] This trend is inversely correlated with the C-X bond dissociation energy. Consequently, iodo- and bromopyridines are typically more reactive than their chloro- and fluoro- counterparts, often requiring milder reaction conditions and lower catalyst loadings.[1]

Table 1: Comparison of 2-Halopyridine Reactivity in Suzuki-Miyaura Coupling

2-Halopyridine SubstrateRelative ReactivityTypical Reaction ConditionsAdvantagesDisadvantages
2-IodopyridineVery HighRoom temperature to moderate heating (e.g., 80 °C)High reactivity, often leading to higher yields and shorter reaction times.More expensive, less stable, and may lead to more side reactions if not handled carefully.
2-BromopyridineHighModerate heating (e.g., 80-110 °C)Good balance of reactivity and stability, widely available.[3]May require higher temperatures and catalyst loadings than iodides.
2-ChloropyridineModerateHigher temperatures (e.g., 100-120 °C) and more specialized, electron-rich ligands (e.g., Buchwald ligands) are often required.[1][4]Less expensive and often more commercially available than iodo- and bromopyridines.Lower reactivity can lead to incomplete conversion and lower yields.
2-FluoropyridineLowGenerally unreactive in standard cross-coupling conditions.[1]Can be used when the fluorine atom is desired in the final product.Not a suitable leaving group for most cross-coupling reactions.

Comparison of Amino-Protecting Groups

The choice of the protecting group for the amino functionality at the 3-position is another critical consideration. The protecting group must be stable to the cross-coupling reaction conditions and be readily removable under conditions that do not affect other parts of the molecule. The tert-butoxycarbonyl (Boc) group is widely used due to its stability and ease of removal under acidic conditions. However, other protecting groups may be more suitable depending on the overall synthetic strategy.

Table 2: Comparison of Common Amino-Protecting Groups in Pyridine Synthesis

Protecting GroupStructureLabilityAdvantagesDisadvantages
tert-Butoxycarbonyl (Boc)Boc-NH-Acid-labile (e.g., TFA, HCl)[5]Robust, well-established, and generally stable to the basic conditions of many cross-coupling reactions.[6]Harsh acidic deprotection can be incompatible with acid-sensitive functional groups.
9-Fluorenylmethoxycarbonyl (Fmoc)Fmoc-NH-Base-labile (e.g., piperidine in DMF)[]Milder deprotection conditions, orthogonal to acid-labile protecting groups.[8]Can be more expensive than Boc-protected reagents; potential for side reactions with certain bases.[5]
Carboxybenzyl (Cbz)Cbz-NH-Hydrogenolysis (e.g., H₂, Pd/C)Stable to both acidic and basic conditions.Hydrogenolysis conditions may not be compatible with other reducible functional groups in the molecule.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions with 2-halo-3-aminopyridine derivatives. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Boc-Protected 2-Bromopyridine

This protocol describes a typical Suzuki-Miyaura coupling of a Boc-protected 2-bromopyridine with an arylboronic acid.

Materials:

  • tert-Butyl (2-bromopyridin-3-yl)carbamate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add tert-butyl (2-bromopyridin-3-yl)carbamate, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Boc-Protected 2-Chloropyridine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a Boc-protected 2-chloropyridine with a primary or secondary amine. The use of a specialized ligand, such as XPhos, is often crucial for the coupling of less reactive chloropyridines.[3]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add this compound, NaOtBu, and XPhos to an oven-dried reaction vial.

  • Add Pd₂(dba)₃ and the amine.

  • Add degassed anhydrous toluene and seal the vial.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Workflows and Catalytic Cycles

The following diagrams, generated using Graphviz, illustrate the logical workflow for selecting an appropriate pyridine building block and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

G cluster_0 Reagent Selection Workflow start Start: Need for a 3-amino-2-substituted pyridine building block reactivity High reactivity desired? start->reactivity cost Cost a major factor? reactivity->cost No iodo_bromo Use 2-iodo or 2-bromopyridine derivative reactivity->iodo_bromo Yes cost->iodo_bromo No chloro Use 2-chloropyridine derivative cost->chloro Yes deprotection Acid-sensitive functional groups present? boc Use Boc-protected aminopyridine deprotection->boc No fmoc Use Fmoc-protected aminopyridine deprotection->fmoc Yes iodo_bromo->deprotection chloro->deprotection

Caption: Decision workflow for selecting a 3-amino-2-halopyridine building block.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation (R'-B(OR)2) PdII->Transmetal PdII_R R-Pd(II)-R'(L2) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L) OxAdd->PdII Amine_Coord Amine Coordination (R2NH) PdII->Amine_Coord Pd_Amine [Ar-Pd(II)(NHR2)-X(L)] Amine_Coord->Pd_Amine Deprotonation Deprotonation (Base) Pd_Amine->Deprotonation Pd_Amido Ar-Pd(II)-NR2(L) Deprotonation->Pd_Amido RedElim Reductive Elimination Pd_Amido->RedElim RedElim->Pd0 Product Ar-NR2 RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

A Cost-Benefit Analysis of tert-Butyl (2-chloropyridin-3-yl)carbamate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the selection of starting materials and synthetic intermediates is a critical decision that balances cost, efficiency, and overall yield. This guide provides a comprehensive cost-benefit analysis of using tert-Butyl (2-chloropyridin-3-yl)carbamate, a key building block in the synthesis of complex therapeutic agents, particularly kinase inhibitors. We present a comparative study against a viable synthetic alternative, offering experimental data, detailed protocols, and visual aids to inform researchers, scientists, and drug development professionals in their synthetic strategy.

The Role of this compound in Kinase Inhibitor Synthesis

This compound serves as a crucial intermediate in the synthesis of several targeted therapies. A prominent example is its use in the production of Lorlatinib (PF-06463922), a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[1][2] These kinases are key players in cell signaling pathways that, when dysregulated, can drive the growth of certain cancers.[1][3][4] The Boc-protected amino group and the strategically positioned chlorine and nitrogen atoms in the pyridine ring make this carbamate an ideal precursor for constructing the complex molecular architecture of such inhibitors.

Comparative Synthesis Routes

The primary benefit of using a pre-functionalized intermediate like this compound is the streamlining of the synthetic process. It offers a more direct route to complex molecules, potentially increasing overall yield and reducing the number of synthetic steps. However, the cost of this specialized reagent must be weighed against alternative, more convergent synthetic strategies that may utilize cheaper, more readily available starting materials.

Here, we compare two synthetic pathways to a key pyridinamine intermediate for kinase inhibitor synthesis:

  • Route A: Direct use of this compound.

  • Route B: A two-step approach starting from the less expensive 2,3-dichloropyridine, involving a regioselective amination followed by protection or direct use.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for the two synthetic routes, providing a clear comparison of their respective costs and efficiencies.

Table 1: Cost Analysis of Starting Materials

ReagentSupplier ExamplePrice (USD) per gramMolecular Weight ( g/mol )Cost (USD) per mole
This compoundChemSceneInquire for quote228.68Varies
2,3-DichloropyridineSigma-Aldrich~$4.21147.99~$623
tert-Butyl carbamateZauba (Import Data)~$0.09117.15~$10.54
3-AminopyridineSigma-Aldrich~$1.57 (for 100g)94.11~$147.74

Note: The price for this compound is often not publicly listed and requires a quote, indicating it is a specialty chemical with a likely higher cost. Prices for other reagents are based on publicly available information and may vary.

Table 2: Comparison of Synthetic Routes

ParameterRoute A: Direct Use of CarbamateRoute B: From 2,3-Dichloropyridine
Starting Material This compound2,3-Dichloropyridine
Number of Steps 1 (to next key intermediate)2 (amination + protection/coupling)
Key Reaction Coupling (e.g., Suzuki, Buchwald-Hartwig)Regioselective Buchwald-Hartwig Amination
Reported Yield High (specific to subsequent reaction)Good to Excellent (for amination step)
Reagent Cost HighLow
Process Complexity LowModerate
Waste Generation Lower (fewer steps)Higher (more steps and reagents)

Experimental Protocols

Detailed methodologies for the key transformations in each route are provided below.

Protocol for Route A: Downstream Coupling of this compound

Reaction: Suzuki coupling of this compound with a boronic acid derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Aqueous Na₂CO₃ solution (3.0 eq)

  • Toluene/Ethanol (3:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol for Route B: Regioselective Amination of 2,3-Dichloropyridine

This protocol describes the synthesis of the unprotected aminopyridine, which can then be used directly or protected in a subsequent step.

Reaction: Buchwald-Hartwig amination of 2,3-dichloropyridine with an ammonia equivalent.

Materials:

  • 2,3-Dichloropyridine (1.0 eq)

  • Benzophenone imine (as an ammonia surrogate, 1.1 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, combine 2,3-dichloropyridine, benzophenone imine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide in a reaction vessel.

  • Add anhydrous toluene and seal the vessel.

  • Heat the mixture to 100 °C for 18 hours.

  • Cool the reaction to room temperature and quench with aqueous HCl (2M).

  • Stir the mixture for 1 hour to hydrolyze the imine.

  • Neutralize the aqueous layer with aqueous NaOH and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude 3-amino-2-chloropyridine by column chromatography.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Route A: Direct Use of Pre-functionalized Intermediate cluster_1 Route B: Convergent Synthesis A_start This compound A_process One-Step Coupling (e.g., Suzuki, Buchwald-Hartwig) A_start->A_process A_end Advanced Intermediate for Kinase Inhibitor A_process->A_end B_start 2,3-Dichloropyridine B_step1 Regioselective Amination B_start->B_step1 B_intermediate 3-Amino-2-chloropyridine B_step1->B_intermediate B_step2 Boc Protection / Further Coupling B_intermediate->B_step2 B_end Advanced Intermediate for Kinase Inhibitor B_step2->B_end ALK_ROS1_Pathway cluster_downstream Downstream Signaling Cascades Ligand Growth Factor (Ligand) ALK_ROS1 ALK / ROS1 Receptor Tyrosine Kinase Ligand->ALK_ROS1 Binding P_ALK_ROS1 Phosphorylated ALK / ROS1 (Active) ALK_ROS1->P_ALK_ROS1 Dimerization & Autophosphorylation PI3K PI3K P_ALK_ROS1->PI3K RAS RAS P_ALK_ROS1->RAS JAK JAK P_ALK_ROS1->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Lorlatinib Lorlatinib (PF-06463922) Lorlatinib->P_ALK_ROS1 Inhibition

References

A Comparative Guide to Novel Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors Derived from tert-Butyl (2-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel pyrazolo[3,4-b]pyridine-based compounds, potential kinase inhibitors synthesized from the versatile starting material tert-Butyl (2-chloropyridin-3-yl)carbamate, against established therapeutic alternatives. The development of novel kinase inhibitors is a critical focus in oncology, and the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in the design of potent and selective inhibitors. This document presents key experimental data, detailed methodologies for synthesis and characterization, and a comparative analysis to inform further research and development in this area.

Performance Comparison of Novel Compounds and Alternatives

The following table summarizes the in vitro activity of a novel pyrazolo[3,4-b]pyridine derivative, Compound C03, which can be synthesized from precursors derived from this compound. Its performance is compared with the established Tropomyosin receptor kinase (TRK) inhibitors, Larotrectinib and Entrectinib.

Compound IDStructureTarget KinaseIC50 (nM)Cellular Antiproliferative Activity (KM-12 cell line, IC50 in µM)Reference
Novel Compound C03 Pyrazolo[3,4-b]pyridine derivativeTRKA560.304[1]
Larotrectinib (Vitrakvi®) Potent and selective TRK inhibitorTRKA, TRKB, TRKC~5-11Varies by NTRK fusion-positive cancer cell line[2][3]
Entrectinib (Rozlytrek®) Multi-kinase inhibitorTRKA, TRKB, TRKC, ROS1, ALK~1.7-12Varies by NTRK, ROS1, or ALK fusion-positive cancer cell line[2][3]

Table 1: In Vitro Performance Comparison of Novel and Established Kinase Inhibitors.

Pharmacokinetic Profile of Novel Compound C03

A preliminary assessment of the drug-like properties of Compound C03 was conducted to evaluate its potential for further development.

Compound IDPlasma Stability (t1/2 in min, human/rat)CYP Isoform Inhibition (IC50 in µM)
Novel Compound C03 >120 / >120>10 for CYP1A2, CYP2D6, CYP3A4; 5.9 for CYP2C9

Table 2: Pharmacokinetic Properties of Novel Compound C03. [1]

Experimental Protocols

The synthesis of the novel pyrazolo[3,4-b]pyridine derivatives involves a multi-step process commencing with the formation of the core heterocyclic scaffold, followed by functionalization via modern cross-coupling reactions.

Synthesis of the Pyrazolo[3,4-b]pyridine Core

The initial step involves the cyclization of a substituted pyridine to form the pyrazolo[3,4-b]pyridine scaffold. While the provided literature starts from 5-bromo-1H-pyrazolo[3,4-b]pyridine, a similar synthetic strategy can be envisioned starting from this compound through an initial reaction with hydrazine to form a pyrazole ring, followed by protection of the pyrazole nitrogen.

Buchwald-Hartwig Amination for C-N Bond Formation

A key step in the synthesis of Compound C03 and its analogs is the Buchwald-Hartwig amination to introduce an amine substituent at a specific position on the pyrazolo[3,4-b]pyridine core.

General Procedure: To a solution of the protected bromo-iodopyrazolopyridine intermediate in dry dioxane are added the desired amine, cesium carbonate, and a catalytic system comprising Pd₂(dba)₃ and Xantphos. The reaction mixture is degassed and heated under an inert atmosphere. After completion, the reaction is worked up and the product is purified by column chromatography.[1]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The final diversification of the scaffold is often achieved through a Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl groups.

General Procedure: The borylated pyrazolopyridine intermediate, a substituted benzyl bromide, Pd(PPh₃)₄, and cesium carbonate are combined in a mixture of dioxane and water. The reaction is carried out under an inert atmosphere at elevated temperature. Following the reaction, the product is extracted and purified.[1]

Deprotection

The final step involves the removal of protecting groups, such as the para-methoxybenzyl (PMB) group, typically using a strong acid like trifluoroacetic acid, to yield the final active compound.[1]

Structural Characterization

The identity and purity of all synthesized compounds are confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Mandatory Visualizations

Signaling Pathway of TRK Kinase Inhibition

The following diagram illustrates the general mechanism of action of TRK inhibitors like Larotrectinib, Entrectinib, and the novel pyrazolo[3,4-b]pyridine derivatives.

TRK_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand TRK_Receptor TRK Receptor Ligand->TRK_Receptor Binds Kinase_Domain Kinase Domain TRK_Receptor->Kinase_Domain Activates ATP ATP ATP->Kinase_Domain Phosphorylates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase_Domain->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation TRK_Inhibitor TRK Inhibitor (Novel Compound/Alternative) TRK_Inhibitor->Kinase_Domain Inhibits (ATP Competitive)

Caption: TRK kinase inhibitor mechanism of action.

Experimental Workflow for Synthesis and Characterization

The logical flow from starting material to final characterization of the novel compounds is depicted below.

Synthesis_Workflow Start tert-Butyl (2-chloropyridin-3-yl)carbamate Cyclization Cyclization & Protection Start->Cyclization Core_Scaffold Protected Pyrazolo[3,4-b]pyridine Core Cyclization->Core_Scaffold Buchwald_Hartwig Buchwald-Hartwig Amination Core_Scaffold->Buchwald_Hartwig Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Buchwald_Hartwig->Suzuki_Coupling Deprotection Deprotection Suzuki_Coupling->Deprotection Final_Compound Novel Pyrazolo[3,4-b]pyridine Derivative Deprotection->Final_Compound Characterization Structural Characterization (NMR, MS, HPLC) Final_Compound->Characterization Biological_Assay Biological Evaluation (Kinase Assay, Cell Proliferation) Final_Compound->Biological_Assay

Caption: Synthetic and characterization workflow.

Comparative Analysis

Mechanism of Action and Resistance

Both the novel pyrazolo[3,4-b]pyridine derivatives and the established drugs, Larotrectinib and Entrectinib, function as ATP-competitive inhibitors of the TRK kinase domain.[1][2][3] This competitive binding prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and survival in tumors driven by NTRK gene fusions.[2]

A key challenge in targeted therapy is the development of resistance. For first-generation TRK inhibitors like Larotrectinib and Entrectinib, acquired resistance often arises from mutations in the TRK kinase domain, particularly solvent-front mutations.[4] The development of next-generation inhibitors that can overcome these resistance mechanisms is an active area of research. The novel pyrazolo[3,4-b]pyridine scaffold offers a platform for designing such next-generation inhibitors with potentially different binding modes or the ability to accommodate mutations in the target kinase.

Selectivity and Off-Target Effects

Larotrectinib is a highly selective TRK inhibitor, which generally translates to a more favorable safety profile with fewer off-target effects.[2][5] Entrectinib, on the other hand, is a multi-kinase inhibitor that also targets ROS1 and ALK, making it a valuable treatment option for a broader range of fusion-positive cancers but also potentially leading to a different spectrum of side effects.[2][5] The selectivity profile of the novel pyrazolo[3,4-b]pyridine derivatives would need to be thoroughly investigated. The preliminary data for Compound C03 suggests a good selectivity profile with respect to major CYP isoforms, which is a positive indicator for minimizing drug-drug interactions.[1]

Conclusion

The pyrazolo[3,4-b]pyridine scaffold, accessible from this compound, represents a promising avenue for the development of novel kinase inhibitors. The preliminary data for Compound C03 demonstrates potent in vitro activity against TRKA and favorable pharmacokinetic properties. Further optimization of this scaffold could lead to the discovery of next-generation inhibitors with improved efficacy, selectivity, and the ability to overcome resistance to existing therapies. This guide provides a foundational comparison to aid researchers in the rational design and development of new and effective cancer therapeutics.

References

Safety Operating Guide

Safe Disposal of tert-Butyl (2-chloropyridin-3-yl)carbamate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of tert-butyl (2-chloropyridin-3-yl)carbamate (CAS Number: 209798-48-1), a compound utilized in organic synthesis.

Important Notice: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is synthesized from the SDS of a closely related isomer, tert-butyl (2-(6-chloropyridin-3-yl)ethyl)carbamate. Therefore, this information should be used as a directive guideline, and it is imperative to consult with your institution's environmental health and safety (EHS) department for site-specific protocols and to comply with all local, state, and federal regulations.

Hazard Identification and Safety Precautions

Based on data for a structurally similar compound, this compound is anticipated to present the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following personal protective equipment should be worn when handling this compound:

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be appropriate for larger quantities.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For operations with a risk of significant splashing, a chemical-resistant apron or suit should be considered.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If airborne concentrations are expected to be high, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste management facility.

1. Waste Collection and Storage:

  • Containerization: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a dedicated, properly labeled, and sealed waste container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste."

  • Labeling: The waste label should include the chemical name, "this compound," the associated hazards (e.g., "Irritant"), and the accumulation start date.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[1]

2. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

3. Final Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.[1]

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations. Do not discharge this chemical into drains or the environment.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_preparation Preparation & Handling cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_spill_response Spill Response start Start: Handling of This compound ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste Chemical & Contaminated Materials fume_hood->collect_waste spill Spill Occurs fume_hood->spill container Place in a Labeled, Sealed Hazardous Waste Container collect_waste->container store_waste Store in Designated Hazardous Waste Accumulation Area container->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company store_waste->contact_ehs end End: Professional Disposal contact_ehs->end contain_spill Contain Spill with Inert Absorbent spill->contain_spill Immediate Action collect_spill Collect Absorbed Material contain_spill->collect_spill collect_spill->container as Hazardous Waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling tert-Butyl (2-chloropyridin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl (2-chloropyridin-3-yl)carbamate. The following procedures are based on established best practices for handling analogous chemical compounds to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally similar compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses with Side Shields or GogglesMandatory to protect against splashes and dust.[2][3] A face shield should be worn over safety glasses if there is a significant risk of splashing.[2]
Hand Protection Chemical-resistant GlovesNitrile gloves are generally suitable for protection against a range of chemicals.[2][4] Always inspect gloves for damage before use and replace them immediately if contaminated.[2] For prolonged or high-risk tasks, consider double gloving.[2]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[2][3]
Foot Protection Closed-toe ShoesRequired at all times in a laboratory setting to protect against spills and falling objects.[2][3]
Respiratory Protection Dust Mask or RespiratorAll work with the solid compound should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid dust inhalation.[3] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

Experimental Protocol: Safe Handling

  • Preparation:

    • Ensure a certified chemical fume hood is operational and the workspace is clean and uncluttered.[3]

    • Verify that an eyewash station and safety shower are readily accessible.[5]

    • Inspect and don all required PPE as detailed in Table 1.[2][3]

  • Handling:

    • Conduct all manipulations of the solid compound within the chemical fume hood to minimize inhalation of dust.[3]

    • Use tools such as a spatula and weighing paper to handle the solid, avoiding the generation of dust.[3]

    • Keep the container tightly closed when not in use.[1][3]

    • Avoid contact with skin, eyes, and clothing.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1][2][3]

    • Decontaminate the work surface and any equipment used.[2]

    • Properly remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[3]

Disposal Plan

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[2]

Protocol: Waste Disposal

  • Waste Segregation: Collect waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

  • Container Labeling: Clearly label the hazardous waste container with its contents.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Disposal: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[1]

Emergency Procedures

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1] Remove contaminated clothing and wash it before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

In the event of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material and place it into a suitable container for disposal.[1] Ensure adequate ventilation.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Inspect and Don Required PPE prep1->prep2 prep3 Ensure Emergency Equipment Accessibility prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Use Appropriate Tools to Minimize Dust handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 post1 Decontaminate Work Area and Equipment handle3->post1 post2 Wash Hands and Exposed Skin post1->post2 post3 Dispose of Contaminated PPE as Hazardous Waste post2->post3 disp1 Segregate and Label Hazardous Waste post3->disp1 disp2 Store in a Secure, Ventilated Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.